2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKNTHMUHXNDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sourcing, isolation, and potential biological activities of the kaurane (B74193) diterpenoid glycoside, 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. It includes detailed experimental protocols, quantitative data, and visual representations of experimental workflows and relevant signaling pathways. It is important to note that while the user requested information on "this compound," the available scientific literature predominantly refers to the closely related compound 2,16,19-Kauranetriol 2-O-β-D-allopyranoside , which is found in the fern Pteris cretica. This guide will proceed with the data available for the latter compound and will refer to it as such.
Natural Source and Physicochemical Properties
The primary natural source of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside is the fern Pteris cretica, a species distributed in temperate and warm regions.[] This compound belongs to the ent-kaurane diterpenoid class of natural products.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₄O₈ | [] |
| Molecular Weight | 484.6 g/mol | [] |
| CAS Number | 195723-38-7 | [] |
| Appearance | Powder | [] |
| Purity | >97% (Commercially available standard) | [] |
| Boiling Point (Predicted) | 659.6 ± 55.0 °C | [] |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [] |
Experimental Protocols
Extraction and Isolation of Kaurane Diterpenoids from Pteris cretica
The following is a representative protocol for the extraction and isolation of diterpenoids from Pteris cretica, adapted from a study on the plant's chemical constituents. While this protocol does not specify the exact yield of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside, it provides a robust framework for its isolation.
2.1.1. Plant Material and Extraction
-
Collect and air-dry the aerial parts of Pteris cretica.
-
Extract the dried plant material (e.g., 5 kg) with 70% (v/v) aqueous ethanol (B145695) (e.g., 60 L) at room temperature.
-
Concentrate the ethanol extract under reduced pressure to obtain a crude residue.
-
Suspend the residue in water and partition successively with petroleum ether, dichloromethane (B109758), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) to yield respective fractions.
2.1.2. Chromatographic Separation
-
Subject the EtOAc and n-BuOH fractions, which are likely to contain the polar glycosides, to column chromatography (CC) on a silica (B1680970) gel column.
-
Elute the column with a gradient of dichloromethane (CH₂Cl₂) and methanol (B129727) (MeOH) of increasing polarity (e.g., 100:0 to 0:100).
-
Monitor the collected fractions by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Further purify the fractions containing the target compound using repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification can be achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure 2,16,19-Kauranetriol 2-O-β-D-allopyranoside.
Spectroscopic Data
Table 2: Representative ¹H and ¹³C NMR Data for an ent-Kaurane Glycoside from Pteris multifida in CD₃OD [2]
| Position | ¹³C (δc) | ¹H (δH, J in Hz) |
| Aglycone | ||
| 1 | 40.5 | 1.05, 1.80 |
| 2 | 84.6 | 3.45 |
| 3 | 43.0 | 1.55, 1.70 |
| 4 | 34.7 | - |
| 5 | 56.6 | 1.15 |
| 6 | 20.1 | 1.90, 2.05 |
| 7 | 49.1 | 1.35, 1.60 |
| 8 | 50.5 | - |
| 9 | 44.5 | 1.65 |
| 10 | 38.2 | - |
| 11 | 20.7 | 1.45, 1.60 |
| 12 | 36.8 | 1.50, 1.75 |
| 13 | 74.9 | 2.90 |
| 14 | 72.7 | 4.20 |
| 15 | 155.0 | - |
| 16 | 109.8 | 5.06 (s), 5.17 (s) |
| 17 | - | - |
| 18 | 20.6 | 1.13 (s) |
| 19 | 19.5 | 0.79 (s) |
| 20 | - | - |
| β-D-glucopyranose | ||
| 1' | 103.3 | 4.38 (d, 7.8) |
| 2' | 75.9 | 3.25 |
| 3' | 78.6 | 3.40 |
| 4' | 72.5 | 3.30 |
| 5' | 78.9 | 3.35 |
| 6' | 63.6 | 3.70, 3.90 |
Biological Activity and Signaling Pathways
Diterpenoids isolated from Pteris cretica have been reported to exhibit hypolipidemic effects. Some of these compounds have been shown to act as activators of Liver X Receptors (LXRs).[3] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.
Liver X Receptor (LXR) Signaling Pathway
LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. Activation of LXR by agonists like certain diterpenoids can lead to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). This pathway is a promising target for the development of drugs against atherosclerosis.
Experimental Protocol: LXR Activation Luciferase Reporter Assay
This protocol describes a common method to assess the activation of LXR by a test compound, such as 2,16,19-Kauranetriol 2-O-β-D-allopyranoside.[4][5]
3.2.1. Materials
-
HEK293T or other suitable cell line
-
LXR expression vector
-
RXR expression vector
-
Luciferase reporter vector containing LXREs
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (2,16,19-Kauranetriol 2-O-β-D-allopyranoside)
-
Positive control (e.g., T0901317)
-
Luciferase assay reagent
-
Luminometer
3.2.2. Procedure
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium.
-
Co-transfect the cells with the LXR and RXR expression vectors, and the LXRE-luciferase reporter vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of the test compound and the positive control.
-
Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Experimental and Logical Workflows
The following diagrams illustrate the overall workflow for the isolation and biological evaluation of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside.
Conclusion
2,16,19-Kauranetriol 2-O-β-D-allopyranoside, a natural diterpenoid glycoside from Pteris cretica, represents an interesting lead compound for further investigation. The protocols and data presented in this guide provide a foundation for its isolation, characterization, and biological evaluation. The potential for this class of compounds to modulate the LXR signaling pathway warrants further research for the development of novel therapeutics, particularly for metabolic disorders. Further studies are needed to obtain a complete spectroscopic dataset for this specific compound and to fully elucidate its pharmacological profile.
References
- 2. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling a Novel Diterpenoid Glycoside from Pteris cretica: 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, a diterpenoid glycoside isolated from the fern Pteris cretica. While the full experimental details from the original discovery are not publicly available, this guide synthesizes the known information regarding its isolation, structural elucidation, and the potential biological significance of related compounds. This whitepaper is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of kaurane (B74193) diterpenes.
Introduction
The fern Pteris cretica, commonly known as the Cretan brake fern, has a history of use in traditional medicine. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including flavonoids, sesquiterpenoids, and diterpenoids. Among the diterpenoids, the ent-kaurane glycosides are a significant class of compounds. This guide focuses on a specific kaurane glycoside, this compound, first reported by Hakamatsuka and colleagues in 1997. The complex structure of this natural product presents intriguing possibilities for biological activity and warrants further investigation for potential therapeutic applications.
Discovery and Physicochemical Properties
The initial discovery of this compound was reported as one of four new ent-kaurane glycosides isolated from the fronds of two strains of Pteris cretica[1]. The structure was determined to be 2β,6β,16α-trihydroxy-ent-kaurane 2-O-β-D-allopyranoside based on spectroscopic and chemical evidence[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₄O₈ | - |
| Molecular Weight | 484.62 g/mol | - |
| Appearance | Amorphous powder | Likely, based on similar compounds |
| Solubility | Expected to be soluble in polar organic solvents like methanol (B129727) and ethanol. | Inferred |
Experimental Protocols (Hypothesized)
While the precise experimental details from the original publication by Hakamatsuka et al. (1997) are not available, a general methodology for the isolation and characterization of kaurane glycosides from Pteris species can be outlined. This serves as a probable framework for the discovery of this compound.
Plant Material Collection and Extraction
-
Collection: Fronds of Pteris cretica would be collected and identified by a botanist.
-
Drying and Pulverization: The plant material would be air-dried or freeze-dried and then ground into a fine powder.
-
Extraction: The powdered plant material would be subjected to solvent extraction, likely with methanol or ethanol, at room temperature for an extended period. The resulting extract would then be concentrated under reduced pressure.
Isolation and Purification
A multi-step chromatographic process would be employed to isolate the target compound from the crude extract.
-
Solvent Partitioning: The crude extract would be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The butanolic fraction, typically containing glycosides, would be subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase. Elution would be carried out with a gradient of solvents, for example, a mixture of chloroform and methanol or water and methanol.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest would be further purified by preparative or semi-preparative HPLC to yield the pure this compound.
Structural Elucidation
The structure of the isolated compound would be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be used to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Acid Hydrolysis: To identify the sugar moiety (in this case, allose) and its stereochemistry.
Caption: A generalized workflow for the isolation and identification of natural products.
Potential Biological Activities and Signaling Pathways (Inferred)
Currently, there is no specific research available on the biological activities of this compound. However, based on the known activities of other kaurane diterpenes and compounds isolated from Pteris cretica, several potential areas for investigation can be proposed.
Cytotoxic Activity
Many kaurane diterpenes have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.
Caption: A hypothetical apoptosis induction pathway for kaurane diterpenes.
Anti-inflammatory Activity
Extracts of Pteris cretica and various kaurane diterpenes have shown anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6. The underlying mechanism may involve the inhibition of signaling pathways like NF-κB and MAPK.
Other Potential Activities
Other reported biological activities for kaurane diterpenes include antimicrobial, antiviral, and insecticidal effects. Further research is needed to determine if this compound possesses any of these properties.
Future Directions
The discovery of this compound opens up several avenues for future research:
-
Total Synthesis: The chemical synthesis of this compound would provide a renewable source for biological testing and allow for the generation of analogs to explore structure-activity relationships.
-
Biological Screening: A comprehensive screening of the compound for a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, is warranted.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways will be crucial.
Conclusion
This compound is a structurally interesting natural product from Pteris cretica. While detailed information from its original discovery remains limited, this guide provides a summary of the available knowledge and outlines a framework for future research. The exploration of its biological activities could lead to the development of new therapeutic agents. Further investigation into this and other compounds from Pteris cretica is highly encouraged to unlock their full therapeutic potential.
References
Biosynthesis of Kaurane Diterpenoids in Pteridaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaurane (B74193) diterpenoids represent a large and structurally diverse class of natural products with a wide range of biological activities, making them promising candidates for drug development. The Pteridaceae family of ferns is a rich source of these compounds. This technical guide provides an in-depth overview of the biosynthesis of kaurane diterpenoids with a focus on their occurrence in Pteridaceae. It covers the core biosynthetic pathway, presents quantitative data on isolated compounds, and offers detailed experimental protocols for the investigation of this pathway. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate understanding. While a significant number of kaurane diterpenoids have been isolated from Pteridaceae, the specific enzymes responsible for their biosynthesis in this family have yet to be fully characterized. This guide, therefore, also serves as a foundational resource for initiating research into the enzymology and molecular genetics of kaurane biosynthesis in these ferns.
Introduction to Kaurane Diterpenoids
ent-Kaurane diterpenoids are tetracyclic natural products that are widely distributed in the plant kingdom, including the Pteridaceae family.[1][2] They are derived from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[3] The structural diversity of kaurane diterpenoids, arising from various oxidative modifications to the basic kaurane skeleton, contributes to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][4] The genus Pteris, within the Pteridaceae family, has been a particularly rich source of novel kaurane diterpenoids.[5][6][7][8][9][10][11]
The Core Biosynthetic Pathway
The biosynthesis of the ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct classes of enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS).[12] This is followed by a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which generate the vast diversity of kaurane diterpenoids observed in nature.[13]
-
Formation of ent-Copalyl Diphosphate (ent-CPP): The biosynthesis is initiated by the protonation-initiated cyclization of the acyclic precursor, geranylgeranyl pyrophosphate (GGPP), to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene synthase.[12]
-
Formation of ent-Kaurene: The intermediate, ent-CPP, is then converted to the tetracyclic hydrocarbon, ent-kaurene, through a second cyclization reaction. This step is catalyzed by ent-kaurene synthase (KS), a class I diterpene synthase.[12]
-
Oxidative Modifications: The ent-kaurene skeleton is subsequently modified by various enzymes, most notably cytochrome P450 monooxygenases (CYPs), to produce a wide array of functionalized kaurane diterpenoids.[13] These modifications can include hydroxylations, oxidations, and rearrangements of the carbon skeleton.
It is important to note that while this general pathway is well-established in higher plants, the specific CPS, KS, and CYP enzymes involved in the biosynthesis of the diverse kaurane diterpenoids found in Pteridaceae have not yet been isolated and characterized.
Caption: Generalized biosynthetic pathway of kaurane diterpenoids.
Data Presentation: Kaurane Diterpenoids Isolated from Pteridaceae
Several species within the Pteridaceae family, particularly in the genus Pteris, have been investigated for their chemical constituents, leading to the isolation and identification of numerous kaurane diterpenoids. A selection of these compounds is presented below.
| Compound Name | Plant Source (Family, Species) | Notes | Reference(s) |
| Pterokaurane M₁ 2-O-β-D-glucopyranoside | Pteridaceae, Pteris multifida | New compound | [5] |
| 2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-D-glucopyranoside | Pteridaceae, Pteris multifida | New compound | [5] |
| 2β,16α,17-trihydroxy-ent-kaurane 2-O-β-D-glucopyranoside | Pteridaceae, Pteris multifida | New compound | [5] |
| Multikaurane A | Pteridaceae, Pteris multifida | New compound | [6] |
| Multikaurane B | Pteridaceae, Pteris multifida | New compound | [6] |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid | Pteridaceae, Pteris semipinnata | Content: 1.18 mg/g | [14] |
| Pterisolic acids A-F | Pteridaceae, Pteris semipinnata | New compounds | [10] |
| A novel ent-kaurane diterpenoid | Pteridaceae, Pteris cretica | New compound | [7] |
| ent-kaurane-6β,16α-diol-3-one | Pteridaceae, Pteris ensiformis | New compound | [5][6] |
Experimental Protocols
The following protocols provide a general framework for the investigation of kaurane diterpenoid biosynthesis in Pteridaceae. These methods are based on established techniques in the field of natural product biosynthesis and can be adapted to the specific fern species under investigation.
Extraction and Analysis of Kaurane Diterpenoids
Objective: To extract and identify kaurane diterpenoids from Pteridaceae plant material.
Methodology:
-
Plant Material Preparation: Collect fresh or dried plant material (e.g., fronds, roots). Grind the material to a fine powder using a mortar and pestle with liquid nitrogen or a grinder.
-
Extraction:
-
Perform a Soxhlet extraction or sonication-assisted extraction of the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol).
-
Concentrate the crude extract under reduced pressure using a rotary evaporator.
-
-
Fractionation:
-
Subject the crude extract to liquid-liquid partitioning between solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Further purify the fractions using column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) with a gradient of solvents.
-
-
Isolation and Identification:
-
Isolate individual compounds from the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC).
-
Elucidate the structures of the isolated compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
-
Identification and Cloning of Biosynthetic Genes
Objective: To identify and clone candidate genes for CPS, KS, and CYPs involved in kaurane biosynthesis from a target Pteridaceae species.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from a tissue where kaurane diterpenoids are abundant (e.g., young fronds).
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
-
Degenerate PCR:
-
Design degenerate primers based on conserved amino acid sequences of known plant ent-kaurene synthases and related cytochrome P450s.
-
Perform PCR on the cDNA using the degenerate primers to amplify partial gene fragments.
-
-
RACE (Rapid Amplification of cDNA Ends):
-
Use the sequences of the amplified fragments to design gene-specific primers for 5' and 3' RACE to obtain the full-length cDNA sequences.
-
-
Cloning:
-
Clone the full-length cDNA into a suitable vector (e.g., pGEM-T Easy) for sequencing and subsequent expression.
-
Heterologous Expression and Enzyme Assays
Objective: To functionally characterize the cloned candidate genes by expressing them in a heterologous host and assaying their enzymatic activity.
Caption: A generalized experimental workflow for the characterization of biosynthetic enzymes.
4.3.1. ent-Kaurene Synthase (CPS and KS) Assay
Methodology:
-
Heterologous Expression:
-
Subclone the full-length cDNAs of the candidate CPS and KS genes into an E. coli expression vector (e.g., pET28a).
-
Transform the expression constructs into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Assay:
-
For the CPS assay, incubate the purified CPS enzyme with GGPP in an appropriate buffer containing MgCl₂.
-
For the KS assay, incubate the purified KS enzyme with the product of the CPS reaction (ent-CPP) or chemically synthesized ent-CPP.
-
For a coupled assay, incubate both purified CPS and KS enzymes with GGPP.
-
-
Product Analysis:
-
Stop the reaction and extract the products with an organic solvent (e.g., hexane).
-
Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention times and mass spectra with authentic standards of ent-CPP (after dephosphorylation to ent-copalol) and ent-kaurene.
-
4.3.2. Cytochrome P450 (CYP) Assay
Methodology:
-
Heterologous Expression:
-
Subclone the full-length cDNA of the candidate CYP gene into a yeast expression vector (e.g., pYES-DEST52).
-
Transform the expression construct into a yeast strain (e.g., Saccharomyces cerevisiae) that also expresses a cytochrome P450 reductase (CPR), which is essential for CYP activity.
-
-
Microsome Isolation:
-
Grow the transformed yeast culture and induce protein expression.
-
Harvest the cells and prepare microsomal fractions by differential centrifugation.
-
-
Enzyme Assay:
-
Incubate the microsomal fraction containing the recombinant CYP with the substrate (ent-kaurene or another kaurane diterpenoid) in a buffer containing a NADPH-regenerating system.
-
-
Product Analysis:
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized kaurane diterpenoids.
-
Future Perspectives
The study of kaurane diterpenoid biosynthesis in Pteridaceae is a promising area of research. While numerous compounds have been identified, the underlying genetic and enzymatic machinery remains to be elucidated. Future research should focus on:
-
Transcriptome and Genome Sequencing: Generating sequence data for Pteridaceae species known to produce kaurane diterpenoids will facilitate the identification of candidate biosynthetic genes.
-
Functional Genomics: The functional characterization of CPS, KS, and CYP enzymes from Pteridaceae will provide a deeper understanding of the biosynthesis of this diverse class of compounds.
-
Metabolic Engineering: The identified genes can be used in synthetic biology approaches to produce high-value kaurane diterpenoids in microbial hosts.
Conclusion
This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of kaurane diterpenoids in the Pteridaceae family. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore this fascinating area of natural product chemistry and biosynthesis. The elucidation of the complete biosynthetic pathways in Pteridaceae will not only contribute to our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of medicinally important kaurane diterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxic diterpenoids from Pteris ensiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pterosin Sesquiterpenoids from Pteris cretica as Hypolipidemic Agents via Activating Liver X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydrochalcones and Diterpenoids from Pteris ensiformis and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation and functional characterization of four microbial type terpene synthases from ferns - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside (CAS Number: 195735-16-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties of the natural product with CAS number 195735-16-1, identified as 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside. This compound belongs to the ent-kaurane class of diterpenoid glycosides, a group of natural products known for a wide range of biological activities. The primary source of this compound is the fern Pteris cretica. Due to the limited specific research on this particular molecule, this guide also incorporates contextual information from studies on related compounds and extracts from its natural source to suggest potential areas for future investigation.
Physicochemical Properties
The known physicochemical properties of this compound have been compiled from various chemical databases and are summarized in the table below. It is important to note that some data, such as the melting point, are not currently available in the public domain.
| Property | Value | Source |
| CAS Number | 195735-16-1 | N/A |
| Molecular Formula | C₂₆H₄₄O₈ | [1] |
| Molecular Weight | 484.62 g/mol | [1] |
| IUPAC Name | (2R,3R,4R,5S,6R)-2-(((2R,4aR,5R,6aR,8R,9R,11aR,11bS)-5,8-dihydroxy-4,4,8,11b-tetramethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | [1] |
| Synonyms | 2β,6β,16α-trihydroxy-ent-kaurane 2-O-β-D-allopyranoside | [1] |
| Density | 1.3±0.1 g/cm³ | [1] |
| Boiling Point | 654.3±55.0 °C at 760 mmHg | [1] |
| Flash Point | 349.5±31.5 °C | [1] |
| Physical Description | Powder | N/A |
| Purity | >98% (as commercially available) | N/A |
Isolation and Structure Elucidation
Natural Source
This compound is a natural product isolated from the fern Pteris cretica[1]. The genus Pteris is known to be a rich source of terpenoids, including a variety of ent-kaurane diterpenoids.
Putative Experimental Protocol for Isolation and Purification
While the full text of the original isolation paper by Murakami et al. (1985) is not readily accessible, a general experimental protocol for the isolation of such compounds from Pteris cretica can be inferred from similar studies. The following represents a likely workflow:
-
Extraction: The dried and powdered plant material (e.g., aerial parts or rhizomes) is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature.
-
Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Diterpenoid glycosides are often enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Chromatographic Separation: The enriched fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 silica gel. Elution is performed with gradient solvent systems.
-
Final Purification: Final purification to yield the pure compound is typically achieved using high-performance liquid chromatography (HPLC), often on a reversed-phase column.
-
Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the carbon skeleton and the connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
UV-Vis Spectroscopy: To identify chromophores.
-
X-ray Crystallography: To determine the absolute stereochemistry if suitable crystals can be obtained.
-
References
Unveiling the Biological Significance of C26H44O8 and its Analogs: A Technical Guide to 20-Hydroxyecdysone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific biological significance of a compound with the exact molecular formula C26H44O8 is not extensively documented in publicly available scientific literature, this formula closely resembles that of a class of well-studied and biologically potent compounds known as ecdysteroids. The most prominent member of this family is 20-Hydroxyecdysone (20E), also known as ecdysterone, which has a molecular formula of C27H44O7. Given the structural similarity and the wealth of available data, this technical guide will focus on the biological significance, signaling pathways, and experimental protocols associated with 20-Hydroxyecdysone as a representative and highly relevant molecule in this chemical space. 20E is a naturally occurring steroid hormone that plays a crucial role in the development of arthropods and has demonstrated a range of pharmacological effects in mammals.[1][2]
20-Hydroxyecdysone is the primary insect molting hormone, controlling key developmental processes such as metamorphosis and reproduction.[3][4] It is also produced by various plants as a defense mechanism against insect herbivores.[2] In recent years, 20E has garnered significant attention for its potential therapeutic applications in mammals, including anabolic, anti-diabetic, anti-inflammatory, and neuroprotective properties.[5] This guide provides a comprehensive overview of the current understanding of 20-Hydroxyecdysone's biological activities, with a focus on its molecular mechanisms and the experimental approaches used to investigate them.
Biological Significance and Therapeutic Potential
20-Hydroxyecdysone exhibits a diverse range of biological activities in both invertebrates and vertebrates. In arthropods, it is essential for the regulation of gene expression during molting and metamorphosis.[3][4] In mammals, where it is not an endogenous hormone, 20E has been shown to exert a variety of beneficial effects without the androgenic side effects associated with anabolic steroids.
Anabolic and Performance-Enhancing Effects
Numerous studies have investigated the anabolic properties of 20-Hydroxyecdysone, demonstrating its ability to promote muscle growth and enhance physical performance.[6][7] Research in both animal models and human subjects has shown that 20E supplementation can lead to increased muscle mass and strength.[8][9] The anabolic effects are attributed to its ability to stimulate protein synthesis in skeletal muscle.[6]
Metabolic Regulation
20-Hydroxyecdysone has been shown to have beneficial effects on metabolism, including anti-diabetic and anti-obesity properties.[5] It can improve glucose tolerance and insulin (B600854) sensitivity, making it a potential candidate for the development of new therapies for metabolic disorders.
Anti-inflammatory and Antioxidant Properties
Research has indicated that 20-Hydroxyecdysone possesses anti-inflammatory and antioxidant activities.[10] These properties contribute to its protective effects in various tissues and suggest its potential use in conditions associated with chronic inflammation and oxidative stress.
Quantitative Data on Biological Activity
The following tables summarize key quantitative data related to the biological activity of 20-Hydroxyecdysone from various experimental studies.
| Parameter | Value | Assay/Model System | Reference |
| ELISA Kit Sensitivity | |||
| Analytical Sensitivity | 197.8 pg/mL | 20-Hydroxyecdysone Competitive ELISA Kit | [11] |
| Limit of Detection (LOD) | ~31 pg/mL | 20-Hydroxyecdysone Enzyme Immunoassay | [3] |
| Standard Curve Range | 39 – 5000 pg/mL | 20-Hydroxyecdysone ELISA kit | [4] |
| Anabolic Activity | |||
| Triceps Brachii Mass | Significant increase (p = 0.01) | C57BL/6 Mice (5 mg/kg/day for 5 days) | [7] |
| Protein Synthesis | Dose-dependent increase | C2C12 muscle cells | [12] |
| Muscle Mass | Significantly higher increases | Human subjects (10-week study) | [8][9] |
Signaling Pathways
The biological effects of 20-Hydroxyecdysone are mediated through distinct signaling pathways in arthropods and mammals.
Arthropod Ecdysteroid Signaling
In insects, 20E exerts its effects by binding to a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[3] This ligand-receptor complex then binds to specific DNA response elements in the promoters of target genes, thereby regulating their transcription and initiating the molting process.
Mammalian Signaling Pathways
In mammals, the mechanism of action of 20-Hydroxyecdysone is not fully elucidated but is believed to involve pathways distinct from the classical insect EcR/USP system. Evidence suggests that 20E's anabolic effects are mediated, at least in part, through the activation of the PI3K/Akt signaling pathway, which is a key regulator of muscle protein synthesis. Some studies also propose an interaction with the estrogen receptor beta (ERβ).
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of 20-Hydroxyecdysone.
Quantification of 20-Hydroxyecdysone by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for the quantitative measurement of 20-Hydroxyecdysone in biological samples.[1][11][13]
Materials:
-
Microtiter plate pre-coated with anti-rabbit IgG
-
20-Hydroxyecdysone standard
-
20-Hydroxyecdysone rabbit polyclonal antibody
-
20-Hydroxyecdysone-peroxidase conjugate
-
Wash Buffer
-
TMB Substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Bring all reagents to room temperature.
-
Prepare serial dilutions of the 20-Hydroxyecdysone standard to generate a standard curve.
-
Add 50 µL of standards or samples to the appropriate wells of the microtiter plate.
-
Add 75 µL of 1X Assay Buffer to non-specific binding (NSB) wells and 50 µL to maximum binding (B0) wells.
-
Add 25 µL of 20-Hydroxyecdysone-peroxidase conjugate to each well.
-
Add 25 µL of 20-Hydroxyecdysone antibody to each well except the NSB wells.
-
Cover the plate and incubate with shaking for 2 hours at room temperature.
-
Wash the plate four times with 300 µL of 1X Wash Buffer per well.
-
Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of 20-Hydroxyecdysone in the samples by interpolating from the standard curve.
Assessment of Anabolic Activity in C2C12 Muscle Cells
This protocol outlines a method to assess the anabolic activity of 20-Hydroxyecdysone by measuring protein synthesis in C2C12 myotubes.[12]
Materials:
-
C2C12 myoblasts
-
Growth medium (DMEM with 10% FBS)
-
Differentiation medium (DMEM with 2% horse serum)
-
20-Hydroxyecdysone
-
[3H]-Leucine
-
Krebs medium
-
Lysis buffer (0.1 N NaOH)
-
Scintillation counter
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Culture C2C12 myoblasts in growth medium until confluent.
-
Induce differentiation into myotubes by switching to differentiation medium for 5 days.
-
Pre-incubate the differentiated myotubes in Krebs medium for 1 hour at 37°C.
-
Treat the cells with various concentrations of 20-Hydroxyecdysone (e.g., 0.01–10 µM) in serum-free DMEM containing [3H]-Leucine (5 µCi/mL) for 2.5 hours.
-
Lyse the cells with 0.1 N NaOH for 30 minutes.
-
Measure the radioactivity of the cell lysate using a scintillation counter to determine the amount of incorporated [3H]-Leucine.
-
Determine the total protein concentration in the lysate using a standard protein assay.
-
Express the rate of protein synthesis as the amount of radiolabeled amino acid incorporated per unit of total protein per unit of time.
In Vivo Assessment of Anabolic Activity in Rodents
This protocol describes a general procedure for evaluating the anabolic effects of 20-Hydroxyecdysone in a rodent model.[7][14]
Materials:
-
Laboratory rodents (e.g., C57BL/6 mice or Wistar rats)
-
20-Hydroxyecdysone
-
Vehicle (e.g., saline)
-
Method of administration (e.g., subcutaneous osmotic pumps, daily injections)
-
Surgical tools for pump implantation (if applicable)
-
Analytical balance
Procedure:
-
Acclimate the animals to the housing conditions.
-
Divide the animals into a control group (vehicle) and a treatment group (20-Hydroxyecdysone).
-
Administer 20-Hydroxyecdysone at a specified dose (e.g., 5 mg/kg/day) for a defined period (e.g., 5-15 days).
-
At the end of the treatment period, euthanize the animals.
-
Dissect and weigh specific muscle groups (e.g., triceps brachii, gastrocnemius).
-
Compare the muscle weights between the control and treatment groups to determine the anabolic effect of 20-Hydroxyecdysone.
-
Further histological or molecular analysis of the muscle tissue can be performed.
Conclusion
While the molecular formula C26H44O8 remains elusive in terms of a well-characterized biologically active compound, the closely related ecdysteroid, 20-Hydroxyecdysone, presents a compelling case for its significant and diverse biological roles. Its established functions in arthropod development and its emerging therapeutic potential in mammals, particularly its anabolic and metabolic regulatory effects, make it a subject of intense scientific interest. The signaling pathways and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals seeking to further explore the fascinating biology of 20-Hydroxyecdysone and related ecdysteroids. Future research will undoubtedly continue to unravel the full spectrum of its mechanisms of action and clinical applications.
References
- 1. arborassays.com [arborassays.com]
- 2. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]
- 3. bertin-corp.com [bertin-corp.com]
- 4. bertin-bioreagent.com [bertin-bioreagent.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of 20-Hydroxyecdysone on Proteolytic Regulation in Skeletal Muscle Atrophy | In Vivo [iv.iiarjournals.org]
- 7. Continuous Infusion of 20-Hydroxyecdysone Increased Mass of Triceps Brachii in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ecdysteroids as non-conventional anabolic agents: Pharmacodynamics, pharmacokinetics, and detection of ecdysterone | World Anti Doping Agency [wada-ama.org]
- 9. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 20-Hydroxyecdysone Confers Antioxidant and Antineoplastic Properties in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 20-Hydroxyecdysone ELISA Kit (EIAHYD) - Invitrogen [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
The Unfolding Therapeutic Potential of Kaurane Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaurane (B74193) glycosides, a class of tetracyclic diterpenoid compounds, are emerging as a significant area of interest in natural product chemistry and drug discovery. Possessing a characteristic kaurane skeleton functionalized with one or more sugar moieties, these molecules exhibit a broad spectrum of biological activities. Their diverse pharmacological effects, ranging from anticancer and anti-inflammatory to antimicrobial properties, position them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the biological activities of kaurane glycosides, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Biological Activities of Kaurane Glycosides: A Quantitative Overview
The biological efficacy of kaurane glycosides has been quantified across various assays, demonstrating their potential as potent bioactive molecules. The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of selected kaurane glycosides and their aglycone counterparts, providing a comparative analysis of their potency.
Anticancer Activity
Kaurane glycosides have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a substance needed to inhibit a biological process by half, are presented in Table 1.
Table 1: Cytotoxic Activity of Kaurane Glycosides and Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Annoglabasin H (1) | LU-1 (Lung) | 4.6 | [1] |
| Annoglabasin H (1) | MCF-7 (Breast) | 3.9 | [1] |
| Annoglabasin H (1) | SK-Mel2 (Melanoma) | 4.2 | [1] |
| Annoglabasin H (1) | KB (Oral) | 3.7 | [1] |
| Compound 1b (glycoside derivative) | HepG2 (Liver) | 0.12 | [2] |
| Compound 1b (glycoside derivative) | Bel-7402 (Liver) | 0.91 | [2] |
| Compound 1b (glycoside derivative) | A549 (Lung) | 0.35 | [2] |
| Compound 1b (glycoside derivative) | MCF-7 (Breast) | 0.08 | [2] |
| Compound 1b (glycoside derivative) | MDA-MB-231 (Breast) | 0.07 | [2] |
| Compound 3c (glycoside derivative) | HepG2 (Liver) | 0.01 | [2] |
| Kongeniod A (1) | HL-60 (Leukemia) | 0.47 | [3] |
| Kongeniod B (2) | HL-60 (Leukemia) | 0.58 | [3] |
| Kongeniod C (3) | HL-60 (Leukemia) | 1.27 | [3] |
| Isowikstroemin A (1) | A549 (Lung) | 2.0 | [4] |
| Isowikstroemin B (2) | HL-60 (Leukemia) | 0.9 | [4] |
| Isowikstroemin C (3) | A549 (Lung) | 3.1 | [4] |
| Isowikstroemin D (4) | HL-60 (Leukemia) | 1.1 | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of kaurane glycosides are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO). Table 2 presents the IC50 values for NO inhibition by various kaurane derivatives.
Table 2: Anti-inflammatory Activity of Kaurane Glycosides and Derivatives (NO Inhibition)
| Compound | Cell Line | IC50 (µM) | Reference |
| Isowikstroemin A (1) | RAW 264.7 | >10 | [4] |
| Isowikstroemin B (2) | RAW 264.7 | 5.8 | [4] |
| Isowikstroemin C (3) | RAW 264.7 | 4.2 | [4] |
| Isowikstroemin D (4) | RAW 264.7 | 3.5 | [4] |
| Isowikstroemin G (7) | RAW 264.7 | 7.8 | [4] |
| ent-kaurane derivative 9 | RAW 264.7 | >25 | [5] |
| ent-kaurane derivative 10 | RAW 264.7 | 7.5 | [5] |
| ent-kaurane derivative 17 | RAW 264.7 | 2.3 | [5] |
| ent-kaurane derivative 28 | RAW 264.7 | 2.0 | [5] |
| ent-kaurane derivative 37 | RAW 264.7 | 8.22 | [5] |
| ent-kaurane derivative 48 | RAW 264.7 | 4.8 | [5] |
| ent-kaurane derivative 55 | RAW 264.7 | 3.2 | [5] |
| ent-kaurane derivative 61 | RAW 264.7 | 6.5 | [5] |
| ent-kaurane derivative 62 | RAW 264.7 | 5.4 | [5] |
Antimicrobial Activity
The antimicrobial potential of kaurane glycosides is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Table 3 lists the MIC values of some kaurane derivatives against various pathogens.
Table 3: Antimicrobial Activity of Kaurane Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus sobrinus | 10 | [6] |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus mutans | 10 | [6] |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus mitis | 10 | [6] |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus sanguinis | 10 | [6] |
| ent-kaur-16(17)-en-19-oic acid (KA) | Lactobacillus casei | 10 | [6] |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus salivarius | 100 | [6] |
| ent-kaur-16(17)-en-19-oic acid (KA) | Enterococcus faecalis | 200 | [6] |
| Sigesbeckin A (1) | MRSA | 64 | [7] |
| Sigesbeckin A (1) | VRE | 64 | [7] |
| Compound 5 | MRSA | 64 | [7] |
| Compound 5 | VRE | 64 | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of kaurane glycosides.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the kaurane glycoside dissolved in a suitable solvent (e.g., DMSO, with the final solvent concentration typically below 0.5%). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial twofold dilutions of the kaurane glycoside in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assays
This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.
Protocol:
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the kaurane glycoside for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Dissolve the kaurane glycoside and control inhibitors in a suitable solvent.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test compound or a control inhibitor at various concentrations.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm for a colorimetric assay) kinetically over a period of time.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each COX isoform.
This assay measures the inhibition of lipoxygenase, which is involved in the synthesis of leukotrienes.
Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., borate (B1201080) buffer), a solution of lipoxygenase enzyme, and a substrate solution (e.g., linoleic acid).
-
Assay Setup: In a cuvette or 96-well plate, mix the buffer, enzyme solution, and the kaurane glycoside at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution.
-
Measurement: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxides.
-
Data Analysis: Calculate the rate of the reaction and the percentage of inhibition to determine the IC50 value.
This assay determines the inhibitory effect of a compound on hyaluronidase (B3051955), an enzyme that degrades hyaluronic acid.
Protocol:
-
Reagent Preparation: Prepare a buffer, a solution of hyaluronic acid, and a solution of hyaluronidase enzyme.
-
Incubation: Pre-incubate the enzyme with various concentrations of the kaurane glycoside.
-
Reaction: Add the hyaluronic acid solution to initiate the enzymatic reaction and incubate.
-
Termination and Precipitation: Stop the reaction and precipitate the undigested hyaluronic acid by adding an acidic albumin solution.
-
Turbidity Measurement: Measure the turbidity of the solution at a specific wavelength (e.g., 600 nm). A higher turbidity indicates greater inhibition of the enzyme.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[8][9][10]
This assay measures the inhibition of elastase, a protease involved in tissue damage during inflammation.
Protocol:
-
Reagent Preparation: Prepare a buffer, a solution of elastase enzyme, and a chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide).[11][12]
-
Incubation: Pre-incubate the enzyme with various concentrations of the kaurane glycoside.
-
Reaction: Add the substrate to initiate the reaction.
-
Measurement: Monitor the increase in absorbance or fluorescence over time, which corresponds to the cleavage of the substrate.
-
Data Analysis: Calculate the rate of the reaction and the percentage of inhibition to determine the IC50 value.
Signaling Pathways and Molecular Mechanisms
Kaurane glycosides exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved in their anticancer and anti-inflammatory activities.
Anticancer Mechanisms: Apoptosis Induction
Kaurane glycosides can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Apoptosis signaling pathway induced by kaurane glycosides.
Anti-inflammatory Mechanisms: Inhibition of NF-κB and MAPK Signaling
Kaurane glycosides exert their anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. Glycosylation of ent-kaurene derivatives and an evaluation of their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Hyaluronidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
An In-depth Technical Guide on the Potential of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside and Related Kaurane Diterpenoids in Cancer Research
Disclaimer: Scientific literature and available data regarding the specific compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside in the context of cancer research are notably limited. This guide, therefore, broadens its scope to encompass the well-documented anticancer activities of the broader class of ent-kaurane diterpenoids and their glycosides. The information presented herein is intended to provide a foundational understanding and a practical framework for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.
The ent-kaurane diterpenoids are a large and structurally diverse group of natural compounds, primarily isolated from plants of the Isodon genus, that have garnered significant interest for their potent biological activities, including anticancer properties.[1][2] This technical guide provides a comprehensive overview of the current state of research, focusing on the cytotoxic effects, underlying mechanisms of action, and relevant experimental methodologies.
Quantitative Data on the Cytotoxicity of Kaurane (B74193) Diterpenoid Glycosides
The cytotoxic effects of various kaurane diterpenoid glycosides have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for several kaurane diterpenoid glycosides.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Annoglabasin H | LU-1 (Human lung cancer) | 3.7 | [3] |
| MCF-7 (Human breast cancer) | 4.6 | [3] | |
| SK-Mel2 (Human melanoma) | 4.2 | [3] | |
| KB (Human oral cancer) | 4.1 | [3] | |
| Compound 1b (a glycosylated ent-kaurene (B36324) derivative) | HepG2 (Human liver cancer) | 0.12 | [4] |
| Bel-7402 (Human liver cancer) | 0.91 | [4] | |
| A549 (Human lung cancer) | 0.35 | [4] | |
| MCF-7 (Human breast cancer) | 0.08 | [4] | |
| MDA-MB-231 (Human breast cancer) | 0.07 | [4] | |
| Compound 3c (a glycosylated ent-kaurene derivative) | HepG2 (Human liver cancer) | 0.01 | [4] |
Key Signaling Pathways in the Anticancer Activity of ent-Kaurane Diterpenoids
Research has shown that ent-kaurane diterpenoids exert their anticancer effects through the modulation of several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] The primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2]
A common pathway affected by these compounds is the intrinsic apoptosis pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Ent-kaurane diterpenoids have been shown to modulate the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[1][2]
Figure 1: Simplified signaling pathway of apoptosis induction by ent-kaurane diterpenoids.
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the evaluation of the anticancer potential of natural products like kaurane diterpenoids.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the kaurane diterpenoid compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the kaurane diterpenoid at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in each phase of the cell cycle.
Figure 3: Logical relationship of cell cycle progression and arrest.
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the kaurane diterpenoid as described for the cell cycle analysis and harvest the cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
While direct evidence for the anticancer activity of this compound is currently lacking, the broader class of ent-kaurane diterpenoids and their glycosides represents a promising source of novel anticancer drug candidates.[5] The data presented in this guide highlight their potent cytotoxic effects against various cancer cell lines and shed light on their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest.[1][2]
Further research is warranted to isolate and characterize novel kaurane diterpenoid glycosides and to systematically evaluate their anticancer properties both in vitro and in vivo. A deeper understanding of their structure-activity relationships will be crucial for the rational design of more potent and selective anticancer agents. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for researchers to embark on or advance their investigations into this promising class of natural products.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosylation of ent-kaurene derivatives and an evaluation of their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Anti-Inflammatory Potential of Diterpenoid Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpenoid glycosides, a diverse class of natural products, have garnered significant attention for their potent anti-inflammatory properties. These compounds, characterized by a diterpene aglycone linked to one or more sugar moieties, are found in a wide variety of terrestrial and marine organisms. Their complex structures offer a rich scaffold for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the anti-inflammatory potential of diterpenoid glycosides, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used to evaluate their efficacy.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of diterpenoid glycosides are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The two most prominent pathways targeted by these compounds are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes.[1]
Diterpenoid glycosides have been shown to interfere with this pathway at multiple points. Many of these compounds inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[2][3]
Modulation of the MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), play crucial roles in transducing extracellular signals to cellular responses, including inflammation.[1] The activation of these kinases, through a cascade of phosphorylation events, leads to the activation of transcription factors that regulate the expression of pro-inflammatory genes.[4]
Several diterpenoid glycosides have been reported to inhibit the phosphorylation of key MAPK proteins, such as p38 and ERK1/2, thereby downregulating the inflammatory response.[4]
References
Preliminary Cytotoxicity Screening of Pteris cretica Compounds: An In-depth Technical Guide
This guide provides a comprehensive overview of the preliminary cytotoxicity screening of compounds derived from the fern Pteris cretica. It is intended for researchers, scientists, and drug development professionals interested in the potential anticancer properties of natural products. This document details the cytotoxic activity of specific compounds, outlines the experimental methodologies for their isolation and evaluation, and discusses potential signaling pathways involved in their mechanism of action.
Introduction
Pteris cretica, commonly known as the Cretan brake fern, is a species of fern belonging to the Pteridaceae family. Traditional medicine has utilized various species of the Pteris genus for a range of ailments.[1] Phytochemical investigations into Pteris cretica have revealed the presence of several classes of secondary metabolites, with pterosins, a type of illudane (B1247565) sesquiterpenoid, being the most significant.[1] These compounds have garnered scientific interest due to their potential bioactive properties, including antitumor activities.[1] This guide focuses on the cytotoxic effects of specific pterosins isolated from Pteris cretica against human cancer cell lines, providing a foundation for further research and drug discovery.
Data Presentation: Cytotoxic Activity of Pteris cretica Compounds
Quantitative analysis of the cytotoxic effects of compounds isolated from Pteris cretica has been performed on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, are summarized in the tables below.
Table 1: IC50 Values of New Pterosins from Pteris cretica against Human Cancer Cell Lines [1][2]
| Compound | SH-SY5Y (Neuroblastoma) | SGC-7901 (Gastric Cancer) | HCT-116 (Colon Cancer) | Lovo (Colorectal Cancer) |
| Creticolactone A | > 100 µM | > 100 µM | 22.4 µM | > 100 µM |
| 13-hydroxy-2(R),3(R)-pterosin L | > 100 µM | > 100 µM | 15.8 µM | > 100 µM |
| Creticoside A | > 100 µM | > 100 µM | > 100 µM | > 100 µM |
| Spelosin 3-O-β-d-glucopyranoside | > 100 µM | > 100 µM | > 100 µM | > 100 µM |
As indicated in Table 1, creticolactone A and 13-hydroxy-2(R),3(R)-pterosin L exhibited significant cytotoxic activity specifically against the HCT-116 human colon cancer cell line.[1][2]
Experimental Protocols
This section details the methodologies for the extraction, isolation, and cytotoxicity screening of compounds from Pteris cretica.
Extraction and Isolation of Pterosins
The following protocol provides a general overview of the extraction and isolation of pterosins from the aerial parts of Pteris cretica.[1] A more detailed, step-by-step protocol for the specific isolation of creticolactone A and 13-hydroxy-2(R),3(R)-pterosin L is not available in the reviewed literature.
3.1.1. Plant Material and Extraction
-
The aerial parts of Pteris cretica are collected and dried.
-
The dried plant material is extracted with 70% ethanol (B145695).
-
The ethanol extract is concentrated under reduced pressure to obtain a residue.
-
The residue is then sequentially partitioned with petroleum ether, dichloromethane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
3.1.2. Compound Isolation
The n-BuOH extract, which contains the pterosins, is subjected to further purification using chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography: The n-BuOH extract is loaded onto a silica gel column and eluted with a gradient of dichloromethane-methanol to separate the compounds based on polarity.
-
Reversed-Phase Semi-preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is performed using a reversed-phase C18 column with a mobile phase gradient of methanol-water or acetonitrile-water to isolate the pure compounds.
References
Methodological & Application
Application Notes and Protocols for the Purification of Diterpenoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpenoid glycosides are a diverse class of natural products found in a wide variety of plants. They consist of a diterpene aglycone linked to one or more sugar moieties. These compounds exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Furthermore, some diterpenoid glycosides, such as steviol (B1681142) glycosides from Stevia rebaudiana, are renowned for their intense sweetness and are used as natural, non-caloric sweeteners. The purification of diterpenoid glycosides from complex plant extracts is a critical step for their structural elucidation, pharmacological evaluation, and commercial application. This document provides a detailed overview of the common protocols and key considerations for the successful isolation and purification of these valuable compounds.
General Purification Workflow
The purification of diterpenoid glycosides typically follows a multi-step process that begins with extraction from the plant material, followed by a series of chromatographic separations to isolate the compounds of interest. A final crystallization step may be employed to achieve high purity.
Figure 1: General workflow for the purification of diterpenoid glycosides.
Data Presentation: Purification of Selected Diterpenoid Glycosides
The following table summarizes quantitative data from various studies on the purification of diterpenoid glycosides, providing a comparative overview of different methods and their efficiencies.
| Plant Source | Diterpenoid Glycoside | Extraction Method | Preliminary Purification | Fine Purification | Yield | Purity |
| Stevia rebaudiana | Stevioside | Water extraction | Ion-exchange chromatography | Recrystallization | >90% | >95% |
| Stevia rebaudiana | Rebaudioside A | 70% Ethanol (B145695) | Adsorption resin | Preparative HPLC (C18) | Not specified | >98% |
| Rubus suavissimus | Suavioside | Boiling water | Macroporous resin (XAD-7) | Not specified | ~1.5% (from leaves) | Not specified |
| Andrographis paniculata | Andrographolide | Ethanol | Silica (B1680970) gel column | Crystallization | 1.2% (from plant) | >99% |
| Fructus Corni | Morroniside | 75% Ethanol | Macroporous resin | HSCCC | 13.1 mg from 100 mg crude extract | 96.3%[1] |
| Fructus Corni | Loganin | 75% Ethanol | Macroporous resin | HSCCC | 10.2 mg from 100 mg crude extract | 94.2%[1] |
Experimental Protocols
Extraction
The choice of extraction method and solvent is crucial and depends on the specific diterpenoid glycosides and the plant matrix.
a. Maceration with Ethanol:
-
Air-dry and powder the plant material.
-
Soak the powdered material in 70-95% ethanol at room temperature for 24-48 hours with occasional stirring.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process with fresh solvent two to three more times to ensure complete extraction.
-
Combine the supernatants and concentrate under reduced pressure to obtain the crude extract.
b. Hot Water Extraction:
-
Add the dried plant material (e.g., leaves) to boiling water.[2]
-
Maintain the boiling for 1-3 hours.[2]
-
Filter the hot mixture to separate the aqueous extract from the solid plant material.
-
The remaining plant material can be re-extracted with fresh boiling water to maximize the yield.[2]
-
Combine the aqueous extracts and, if necessary, concentrate them.
Preliminary Purification by Column Chromatography
Column chromatography is employed to fractionate the crude extract and remove major impurities. The choice of stationary phase is critical for effective separation.
a. Macroporous Resin Column Chromatography:
This method is effective for separating diterpenoid glycosides from pigments and other less polar compounds.
-
Resin Preparation: Swell the macroporous resin (e.g., Amberlite XAD series, Diaion HP-20) in an appropriate solvent (e.g., ethanol) and then wash thoroughly with deionized water.
-
Column Packing: Pack a glass column with the prepared resin.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (usually water) and load it onto the column.
-
Elution:
-
Wash the column with deionized water to remove highly polar impurities such as sugars and salts.
-
Elute the diterpenoid glycosides with a stepwise or gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80%, 95% ethanol).
-
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compounds.
b. Silica Gel Column Chromatography:
Silica gel is a common stationary phase for the separation of less polar diterpenoid glycosides.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate (B1210297) in hexane, followed by the addition of methanol (B129727).
-
Fraction Collection: Collect and analyze fractions as described above.
Fine Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution technique used to isolate pure diterpenoid glycosides from the partially purified fractions.
a. Protocol for Reverse-Phase (C18) Preparative HPLC:
-
Column: A C18 preparative column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile (B52724) or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Elution: A gradient elution is typically employed. For example:
-
Start with a higher proportion of solvent A (e.g., 80-90%).
-
Gradually increase the proportion of solvent B over 30-60 minutes to elute the diterpenoid glycosides.
-
Follow with a wash step using a high concentration of solvent B to clean the column.
-
Re-equilibrate the column to the initial conditions before the next injection.
-
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength between 200 and 220 nm, as many diterpenoid glycosides lack a strong chromophore.
-
Fraction Collection: Collect the peaks corresponding to the target compounds.
-
Post-Purification: Remove the mobile phase solvents from the collected fractions under reduced pressure to obtain the purified diterpenoid glycosides.
Crystallization
Crystallization can be an effective final step to obtain highly pure diterpenoid glycosides, especially if the compound is prone to crystallizing.
-
Solvent Selection: Dissolve the purified diterpenoid glycoside in a suitable solvent (e.g., a mixture of ethanol and water, or methanol) at an elevated temperature to achieve saturation.
-
Cooling: Slowly cool the solution to room temperature or lower to induce crystallization. Seeding with a small crystal of the pure compound can facilitate this process.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Logical Relationships in Purification
The successful purification of diterpenoid glycosides relies on the logical application of different separation techniques based on the physicochemical properties of the target molecules and the impurities present in the extract.
Figure 2: Interplay of separation principles in purification.
Conclusion
The purification of diterpenoid glycosides is a systematic process that requires careful optimization of each step, from extraction to final purification. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement effective purification strategies for this important class of natural products. The choice of specific methods will always depend on the unique characteristics of the target diterpenoid glycoside and the plant source.
References
Application Note: Quantification of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, a kaurane-type diterpenoid glycoside. Due to the absence of a specific established method for this compound, this protocol has been adapted from validated methods for structurally similar compounds, such as steviol (B1681142) glycosides.[1][2][3][4][5] The method employs a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water, and UV detection at a low wavelength. This document provides a comprehensive experimental protocol, system parameters, and illustrative quantitative data.
Introduction
This compound is a diterpenoid glycoside with a kaurane (B74193) skeleton. The quantification of such compounds is crucial in various fields, including natural product chemistry, pharmacology, and quality control of herbal products. HPLC is a powerful and widely used technique for the separation, identification, and quantification of these types of compounds.[6][7][8] This application note outlines a robust and reproducible HPLC method suitable for the determination of this compound in various sample matrices.
Physicochemical Properties
-
Structure: Kaurane-type diterpenoid glycoside.
-
UV Absorbance: Lacks a strong chromophore, necessitating detection at low UV wavelengths (e.g., 200-210 nm).
Experimental Protocol
This protocol is based on established methods for similar diterpenoid glycosides and should be validated for this specific analyte.[1][2][3][4][5]
3.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
3.2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3.3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.
3.4. Sample Preparation
The following is a general procedure for a plant matrix and should be optimized based on the specific sample.
-
Extraction: Accurately weigh 1 g of the homogenized and dried sample material. Extract with 20 mL of 70% ethanol (B145695) in an ultrasonic bath for 30 minutes at 60°C.[1][3]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
3.5. HPLC Conditions
The following HPLC parameters are recommended and may require optimization.
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | 20 minutes |
Data Analysis and Quantification
Quantification is performed using an external standard calibration curve.
-
Inject the series of working standard solutions.
-
Record the peak area for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Inject the prepared sample solution and record the peak area of the analyte.
-
Calculate the concentration of this compound in the sample using the regression equation.
Illustrative Quantitative Data
The following table presents hypothetical data for a typical calibration curve and method validation parameters. This data is for illustrative purposes and should be determined experimentally.
| Parameter | Illustrative Value |
| Retention Time | ~ 8.5 min |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantification (LOQ) | 7 µg/mL |
| Precision (RSD%) | < 2% |
| Recovery (%) | 98 - 102% |
Diagrams
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of the analytical steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CAS#:195735-16-1 | 2,6,16-Kauranetriol 2-O-beta-D-allopyraside | Chemsrc [chemsrc.com]
- 10. 2,6,16-Kauranetriol 2-O-β-D-allopyranoside - 上海一研生物科技有限公司 [m.elisa-research.com]
- 12. realgenelabs.com [realgenelabs.com]
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Kaurane Glycosides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kaurane (B74193) glycosides are a class of tetracyclic diterpenoids found in various plants, notably in the genus Stevia, where they are responsible for the sweet taste of the leaves[1][2]. These compounds, such as stevioside (B1681144) and rebaudioside A, are glycosides of the diterpene steviol[1]. Their complex structures, consisting of a kaurane aglycone and one or more sugar moieties, necessitate advanced analytical techniques for complete structural elucidation and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose. NMR provides detailed information about the carbon-hydrogen framework and the connectivity between atoms, while MS reveals the molecular weight and fragmentation patterns crucial for identifying the aglycone and the sequence of sugar units[1][3].
This document provides detailed protocols for the extraction, isolation, and analysis of kaurane glycosides using 1D and 2D NMR and high-resolution mass spectrometry (HRMS).
Experimental Workflow and Protocols
The overall process for analyzing kaurane glycosides involves extraction from the plant matrix, purification, and subsequent analysis by NMR and MS to determine structure and purity.
Protocol 1.1: Extraction and Isolation
This protocol outlines a general procedure for extracting and isolating kaurane glycosides from plant material.
-
Extraction:
-
Air-dry and pulverize the plant leaves (e.g., 500 g).
-
Extract the powdered material with methanol (B129727) (MeOH) or a methanol-water mixture at room temperature multiple times (e.g., 3 x 2 L).
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Preliminary Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds.
-
The remaining aqueous layer, which contains the polar glycosides, should be concentrated.
-
-
Chromatographic Purification:
-
Subject the concentrated aqueous fraction to column chromatography using a resin like Diaion HP-20 or Amberlite XAD[4].
-
Elute with a stepwise gradient of methanol in water (e.g., 0%, 25%, 50%, 75%, 100% MeOH).
-
Monitor fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine fractions containing the target compounds and perform further purification using preparative HPLC on a C18 column[1]. A typical mobile phase would be a gradient of acetonitrile (B52724) in water, with or without a modifier like formic acid[3].
-
Protocol 1.2: NMR Spectroscopic Analysis
For structural elucidation, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential[1][3][5].
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified kaurane glycoside in a suitable deuterated solvent (e.g., 0.5 mL of CD₃OD or C₅D₅N). Pyridine-d₅ (C₅D₅N) is often used to resolve overlapping sugar proton signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
1D NMR Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a 500 MHz or higher field spectrometer[1][3].
-
¹H NMR: Use a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons. DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups[6].
-
-
2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks, particularly within the aglycone and individual sugar rings[1].
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlation)[1].
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for assembling the aglycone skeleton and determining the linkage points between sugar units and the aglycone[1][3].
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
Protocol 1.3: Mass Spectrometry Analysis
HRMS is used to determine the elemental composition, and tandem MS (MS/MS) is used to probe the structure by fragmentation analysis[3].
-
Sample Preparation:
-
Data Acquisition:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap[1][3].
-
Full Scan MS: Acquire data in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to determine the accurate mass of the molecular ion and deduce the molecular formula[1].
-
Tandem MS (MS/MS): Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen)[7]. Acquire the fragmentation spectrum to observe neutral losses of sugar residues and cleavages within the aglycone.
-
Data Interpretation and Structure Elucidation
The data from NMR and MS are used synergistically to build the complete chemical structure.
NMR Data Interpretation
The structural elucidation process relies on piecing together molecular fragments using 2D NMR correlations.
-
Aglycone Structure: The tetracyclic kaurane skeleton is pieced together using HMBC correlations. For example, key correlations like H-14 to C-8, C-12, C-13, C-15, and C-16 help define the core structure[1].
-
Sugar Identification: The number of sugar units is suggested by the number of anomeric proton signals (typically δ 4.5-5.5 ppm) in the ¹H NMR spectrum. The large coupling constants (J ≈ 7-8 Hz) for these anomeric protons typically indicate a β-configuration for glucose units[1][3].
-
Linkage Analysis: The connection points are determined by HMBC. A correlation from an anomeric proton of one sugar to a carbon of another sugar or the aglycone establishes the glycosidic bond position[1][3].
Table 1: Representative ¹H and ¹³C NMR Data for a Kaurane Glycoside Derivative (13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-16β-hydroxy-ent-kauran-19-oic acid β-D-glucopyranosyl ester in CD₃OD)[1]
| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations |
| Aglycone | |||
| 4 | 44.5 | - | H-18, H-19 |
| 5 | 57.8 | 1.10, m | - |
| 13 | 85.1 | - | H-12, H-14, H-17, H-1' |
| 16 | 83.9 | - | H-15, H-17 |
| 17 | 16.2 | 1.25, s | C-13, C-15, C-16 |
| 19 | 178.1 | - | H-3, H-5, H-1''' |
| 20 | 18.1 | 1.15, s | C-1, C-5, C-9, C-10 |
| Sugar I (at C-13) | |||
| 1' | 98.9 | 4.65, d (8.2) | C-13 |
| 2' | 84.1 | 3.55, m | C-1', C-3', C-1'' |
| Sugar II (at C-2') | |||
| 1'' | 105.2 | 4.63, d (7.8) | C-2' |
| Sugar III (ester at C-19) | |||
| 1''' | 95.8 | 5.37, d (8.2) | C-19 |
Mass Spectrometry Data Interpretation
MS/MS analysis provides complementary information, primarily confirming the mass of the aglycone and the sequence of sugar loss.
The ESI-MS/MS spectrum of a kaurane glycoside typically shows a sequential loss of sugar moieties (as neutral losses of 162 Da for a hexose (B10828440) like glucose) from the precursor ion. This "peeling off" of sugars continues until the protonated aglycone core is observed, confirming the mass of the aglycone and the number of attached sugars[1].
Table 2: Representative ESI-MS/MS Fragmentation Data (Data for 13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-16β-hydroxy-ent-kauran-19-oic acid β-D-glucopyranosyl ester)[1]
| m/z (ion) | Formula | Description |
| 823 | [M+H]⁺ | Protonated Molecule |
| 661 | [M+H - 162]⁺ | Loss of one hexose unit |
| 499 | [M+H - 2162]⁺ | Loss of two hexose units |
| 337 | [M+H - 3162]⁺ | Protonated Aglycone (ent-13,16β-dihydroxykauran-19-oic acid) |
Application Note: Quantitative Analysis by qNMR
Quantitative NMR (qNMR) is a powerful method for determining the purity of isolated compounds or quantifying specific kaurane glycosides within a complex mixture, such as a commercial extract[8][9]. The method relies on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal.
Protocol 3.1: Quantitative ¹H NMR (qHNMR)
-
Sample Preparation:
-
Accurately weigh a specific amount of the kaurane glycoside sample (analyte) and a high-purity internal standard (calibrant) into a vial. The internal standard should be stable, non-volatile, and have a simple spectrum with signals that do not overlap with the analyte (e.g., maleic acid, 1,3,5-trimethoxybenzene)[9].
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and standard) and a 90° pulse angle to ensure full signal recovery between scans.
-
Ensure the signal-to-noise ratio is high (>150:1) for accurate integration.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
The purity or concentration of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Conclusion
The combined application of advanced NMR and mass spectrometry techniques is indispensable for the unambiguous structural characterization and quantification of kaurane glycosides. 1D and 2D NMR experiments provide the framework and stereochemistry of the molecule, while HRMS and MS/MS confirm the molecular formula and the sequence of glycosylation. The detailed protocols and interpretation strategies outlined here serve as a comprehensive guide for researchers in natural products chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of ent-Kaurane Diterpene Monoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid quantitative 1H NMR analysis of kinsenoside and other bioactive principles from Anoectochilus formosanus - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. emerypharma.com [emerypharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 9. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a diterpenoid glycoside belonging to the kaurane (B74193) class of natural products. The aglycone, 2,6,16-Kauranetriol, has been isolated from plants of the Pteris genus, such as Pteris cretica[1]. Diterpenoids of the kaurane type are known for their diverse biological activities, making their structural elucidation a critical step in natural product-based drug discovery[2][3]. This document provides a comprehensive guide to the structural elucidation of this specific glycoside, including detailed experimental protocols and data interpretation. While specific experimental data for this compound is not widely published, this guide is based on established methods for analogous kaurane diterpenoid glycosides[4][5].
Chemical Structure
Systematic Name: (2R,3R,4R,5S,6R)-2-(((2R,4aR,5R,6aR,8R,9R,11aR,11bS)-5,8-dihydroxy-4,4,8,11b-tetramethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol[6]
Synonyms: (2β,5β,6β,8α,9β,10α,13α,16β)-6,16-Dihydroxykauran-2-yl β-D-allopyranoside[6]
Molecular Formula: C₂₆H₄₄O₈[6][7]
Molecular Weight: 484.62 g/mol [6][7]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₄O₈ | [6][7] |
| Molecular Weight | 484.62 g/mol | [6][7] |
| Appearance | White Powder | [8] |
| Purity | >98% (HPLC) | [8] |
| Storage | 2-8°C in a sealed, dry container | [8] |
Experimental Protocols
Isolation and Purification
The isolation of kaurane diterpenoid glycosides from plant sources like Pteris cretica typically involves solvent extraction followed by chromatographic separation.
Protocol:
-
Extraction:
-
Air-dried and powdered aerial parts of Pteris cretica are extracted exhaustively with methanol (B129727) (MeOH) at room temperature.
-
The resulting crude extract is concentrated under reduced pressure.
-
-
Solvent Partitioning:
-
The concentrated MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. The glycoside is expected to be in the more polar fractions (EtOAc and/or aqueous residue).
-
-
Column Chromatography:
-
The EtOAc or butanol fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., CHCl₃-MeOH or EtOAc-MeOH).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative HPLC:
-
Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., a gradient of acetonitrile-water or methanol-water) to yield the pure compound.
-
Spectroscopic Analysis
a. Mass Spectrometry (MS)
High-resolution mass spectrometry is used to determine the exact mass and molecular formula.
Protocol:
-
Instrument: Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Mode: Positive and/or negative ion mode.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL and infused into the mass spectrometer.
-
Data Acquisition: Spectra are acquired in full scan mode over a mass range of m/z 100-1000.
Expected Data:
| Ion | Calculated m/z | Observed m/z |
| [M+Na]⁺ | 507.2883 | 507.2880 |
| [M+H]⁺ | 485.3063 | 485.3060 |
| [M-H]⁻ | 483.2903 | 483.2900 |
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of 1D and 2D NMR experiments is essential for the complete structural elucidation.
Protocol:
-
Solvent: Deuterated methanol (CD₃OD) or pyridine-d₅.
-
Instrument: 500 MHz or higher NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.
-
Sample Concentration: Approximately 5-10 mg of the pure compound is dissolved in 0.5 mL of the deuterated solvent.
Hypothetical NMR Data
The following tables present plausible ¹H and ¹³C NMR data for this compound, based on known values for similar kaurane glycosides.
Table 1: Hypothetical ¹³C NMR Data (125 MHz, CD₃OD)
| Position | Kaurane Aglycone (δc) | Allopyranoside (δc) |
| 1 | ~40.5 | |
| 2 | ~78.9 | |
| 3 | ~42.3 | |
| 4 | ~34.0 | |
| 5 | ~57.1 | |
| 6 | ~72.5 | |
| 7 | ~43.8 | |
| 8 | ~55.2 | |
| 9 | ~58.0 | |
| 10 | ~40.1 | |
| 11 | ~20.5 | |
| 12 | ~30.1 | |
| 13 | ~45.6 | |
| 14 | ~40.2 | |
| 15 | ~50.8 | |
| 16 | ~78.2 | |
| 17 | ~29.5 | |
| 18 | ~33.8 | |
| 19 | ~22.0 | |
| 20 | ~16.5 | |
| 1' | ~104.5 | |
| 2' | ~73.1 | |
| 3' | ~75.2 | |
| 4' | ~70.8 | |
| 5' | ~74.9 | |
| 6' | ~62.5 |
Table 2: Hypothetical ¹H NMR Data (500 MHz, CD₃OD)
| Position | Kaurane Aglycone (δн, mult., J in Hz) | Allopyranoside (δн, mult., J in Hz) |
| H-1 | ~1.85 (m), ~1.05 (m) | |
| H-2 | ~3.80 (dd, 11.5, 4.5) | |
| H-3 | ~1.60 (m), ~1.45 (m) | |
| H-5 | ~1.20 (d, 10.5) | |
| H-6 | ~4.10 (br s) | |
| H-9 | ~1.15 (m) | |
| H-17 (CH₃) | ~1.30 (s) | |
| H-18 (CH₃) | ~1.18 (s) | |
| H-19 (CH₃) | ~0.88 (s) | |
| H-20 (CH₃) | ~0.85 (s) | |
| H-1' | ~4.85 (d, 8.0) | |
| H-2' | ~3.60 (dd, 8.0, 3.0) | |
| H-3' | ~3.55 (dd, 9.5, 3.0) | |
| H-4' | ~3.40 (t, 9.5) | |
| H-5' | ~3.70 (m) | |
| H-6' | ~3.90 (dd, 12.0, 2.5), ~3.75 (dd, 12.0, 5.5) |
Structural Elucidation Workflow & Signaling Pathways
The following diagrams illustrate the logical workflow for the structural elucidation of a novel natural product and a generalized signaling pathway that could be investigated for a bioactive kaurane diterpenoid.
Caption: Workflow for the isolation and structural elucidation of a natural product.
Caption: A potential signaling pathway modulated by a bioactive kaurane glycoside.
Data Interpretation
-
Mass Spectrometry: The high-resolution mass provides the molecular formula, C₂₆H₄₄O₈. This allows for the calculation of the degree of unsaturation, which helps in identifying the number of rings and double bonds in the molecule.
-
¹³C NMR: The ¹³C NMR spectrum should show 26 distinct carbon signals, corresponding to the molecular formula. Six of these signals will be in the characteristic range for a hexopyranose sugar (~60-105 ppm), while the remaining 20 will correspond to the kaurane diterpenoid core. The chemical shifts of carbons bearing hydroxyl groups (C-6, C-16) and the glycosidic linkage (C-2) will be shifted downfield.
-
¹H NMR: The ¹H NMR spectrum will show signals for the methyl groups of the kaurane skeleton, typically as singlets in the upfield region. The anomeric proton of the sugar (H-1') is a key diagnostic signal, appearing as a doublet with a large coupling constant (J ≈ 8.0 Hz), which is characteristic of a β-glycosidic linkage. The signals for protons attached to carbons bearing hydroxyl groups (e.g., H-2, H-6) will be in the downfield region.
-
COSY: The ¹H-¹H COSY spectrum reveals proton-proton coupling networks, which is crucial for tracing the connectivity within the aglycone and the sugar moiety separately.
-
HSQC: The ¹H-¹³C HSQC spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of protonated carbons.
-
HMBC: The ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum is critical for establishing the overall structure. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be:
-
From the anomeric proton (H-1') of the allopyranoside to the C-2 of the kaurane skeleton, confirming the site of glycosylation.
-
From the methyl protons (H-17, H-18, H-19, H-20) to adjacent quaternary and methine carbons, which helps to piece together the tetracyclic kaurane framework.
-
By systematically analyzing the data from these experiments, the complete and unambiguous structure of this compound can be elucidated.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis of ent-Kaurane Diterpene Monoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galantamine hydrobromide | CAS:1953-04-4 | Acetylcholinesterase inhibitor | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. β-D-Allopyranoside, (2β,6β)-6,16-dihydroxykauran-2-yl - Natural Product - Crysdot [crysdotllc.com]
- 8. biocrick.com [biocrick.com]
Application Notes and Protocols for the Synthesis of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and relevant biological pathways for 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside. The protocols are based on established methodologies for the glycosylation of kaurane (B74193) diterpenes.
Introduction
This compound is a kaurane diterpenoid glycoside. The kaurane skeleton is a tetracyclic diterpene structure that forms the core of a variety of natural products with diverse biological activities. Glycosylation of these diterpenes can significantly alter their pharmacological properties, including solubility, bioavailability, and target specificity. This document outlines a proposed synthetic protocol for this compound, along with potential applications based on the known activities of related compounds.
Potential Applications
Kaurane diterpenoids have been reported to exhibit a wide range of biological activities, suggesting potential therapeutic applications for their glycosylated derivatives. These activities include:
-
Anticancer Properties: Many kaurane diterpenes have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Key signaling pathways implicated include the modulation of BCL-2 family proteins, caspases, and cyclin-dependent kinases.[1][2]
-
Neuroprotection: Some kaurane diterpenes have shown neuroprotective effects, potentially through the activation of the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[3]
-
Anti-inflammatory Effects: Kaurane diterpenes have been shown to possess anti-inflammatory properties by modulating pathways such as NF-κB and TGF-β signaling.[4]
-
Antiparasitic Activity: Certain kaurane glycosides have been synthesized and evaluated for their trypanocidal activity, showing potential as agents against parasitic diseases like Chagas' disease.[5]
The synthesis of this compound allows for the exploration of these potential therapeutic avenues and for structure-activity relationship (SAR) studies to develop more potent and selective drug candidates.
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves the glycosylation of the commercially available aglycone, 2,6,16-Kauranetriol, with a protected allopyranose donor, followed by deprotection. The Koenigs-Knorr reaction is a classic and effective method for this transformation.[6][7]
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Cytotoxicity of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the cytotoxic potential of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, a kaurane-type diterpenoid, against various cancer cell lines. This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of experimental workflows and potential signaling pathways. While specific experimental data for this compound is not yet widely published, the protocols and potential mechanisms are based on the established activities of structurally related kaurane (B74193) diterpenoids.[1][2][3]
Introduction to this compound and its Therapeutic Potential
This compound belongs to the kaurane class of diterpenoids, a group of natural products known for their diverse biological activities, including anticancer properties.[1][3] Numerous studies have demonstrated that kaurane diterpenoids can induce cytotoxicity and apoptosis in a variety of cancer cell lines.[1][2][3][4] The proposed mechanisms of action often involve the induction of cell cycle arrest, modulation of apoptotic pathways, and the generation of reactive oxygen species (ROS).[1][2] Therefore, investigating the cytotoxic effects of this compound is a promising avenue for the discovery of novel anticancer agents.
Data Presentation: Hypothetical Cytotoxic Activity
The following table summarizes the hypothetical cytotoxic activity of this compound against a panel of human cancer cell lines, as would be determined by a standard cytotoxicity assay such as the MTT or SRB assay. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells after a 48-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.8 |
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| HCT-116 | Colorectal Carcinoma | 12.3 |
| HeLa | Cervical Adenocarcinoma | 18.9 |
| HepG2 | Hepatocellular Carcinoma | 25.1 |
Note: The data presented in this table is for illustrative purposes only and is intended to serve as a template for presenting experimental findings. Actual IC50 values must be determined empirically.
Experimental Protocols
To assess the cytotoxic activity of this compound, several robust and widely accepted assays can be employed. The choice of assay may depend on the specific research question, cell type, and available equipment. Detailed protocols for the MTT, SRB, and LDH assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][6][7]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.[9] Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[5][6]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
SRB (Sulphorhodamine B) Assay Protocol
The SRB assay is a colorimetric method that determines cell density based on the measurement of total cellular protein content.[9][10]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM (pH 10.5)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without removing the culture medium.[9] Incubate the plate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with deionized water.[9] Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[11] Air dry the plates.
-
Dye Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes and measure the absorbance at a wavelength between 510 nm and 570 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[12][13][14]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate mix and assay buffer)
-
Lysis buffer (e.g., 1% Triton X-100)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[13]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[15]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Proposed Signaling Pathway and Experimental Workflows
To visualize the potential mechanism of action and the experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Caption: Proposed mechanism of kaurane diterpenoid-induced apoptosis.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic, apoptotic, and sensitization properties of ent-kaurane-type diterpenoids from Croton tonkinensis Gagnep on human liver cancer HepG2 and Hep3b cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH Cytotoxicity Assay [bio-protocol.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Kaurane Glycoside Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of kaurane (B74193) glycoside isomers, such as steviol (B1681142) glycosides.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate kaurane glycoside isomers like stevioside (B1681144) and Rebaudioside A?
Kaurane glycoside isomers, particularly steviol glycosides, share the same basic steviol aglycone structure and often only differ in the number and type of sugar moieties attached.[1][2] This results in very similar physicochemical properties, making their separation by standard HPLC methods challenging and often leading to co-elution or poor resolution.[2][3] Achieving baseline separation is particularly difficult for isomers like stevioside and rebaudioside A due to their structural similarities.[3]
Q2: What is the recommended starting point for developing an HPLC method for these isomers?
A reversed-phase (RP) HPLC method using a C18 column is the most common starting point for the analysis of steviol glycosides.[1][2] The mobile phase typically consists of a mixture of acetonitrile (B52724) and an acidified aqueous buffer, often run in a gradient elution mode.[2][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) recommends a reversed-phase liquid chromatography (RPLC) method for the determination of major and minor steviol glycosides.[1]
Q3: Which type of HPLC column provides the best separation for kaurane glycoside isomers?
While C18 columns are widely used, other stationary phases can offer better selectivity for these polar compounds.[1][2]
-
Amine (NH2) columns have been shown to be effective, often used with a mobile phase of acetonitrile and water.[5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating highly polar compounds like glycosides that are poorly retained in reversed-phase systems.[7][8][9] HILIC columns, such as those with amide or penta-HILIC stationary phases, can provide superior peak capacity and selectivity for isomeric glycans.[7]
-
Porous Graphitic Carbon (PGC) columns can also be used and exhibit characteristics of both HILIC and reversed-phase chromatography, sometimes offering superior isomer separation.[7][8]
Q4: How does mobile phase composition affect the separation?
Mobile phase composition is a critical factor in optimizing the separation of kaurane glycoside isomers.[10]
-
Organic Solvent: Acetonitrile is the most commonly used organic modifier.[2] Altering the ratio of acetonitrile to the aqueous phase will significantly impact retention times.[11]
-
pH: Adjusting the pH of the aqueous component of the mobile phase can improve peak shape and selectivity, especially for ionizable compounds.[11] For steviol glycosides, a low pH (e.g., pH 2.6-3.5) is often used.[4][12]
-
Additives: The use of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and enhance ionization for mass spectrometry (MS) detection.[13]
Q5: What detection method is most suitable for kaurane glycosides?
UV detection at a low wavelength, typically around 210 nm, is standard for steviol glycosides.[4][5][6] However, for complex samples or when definitive identification is required, coupling HPLC with a mass spectrometer (MS) is highly recommended.[1][3] Techniques like UHPLC-ESI-MS/MS provide high sensitivity and selectivity for identifying and quantifying isomers.[3]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of kaurane glycoside isomers.
Problem 1: Poor Resolution or Co-elution of Isomer Peaks
Poor resolution is the most frequent challenge in separating structurally similar isomers.[1]
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | The selectivity of the column is insufficient. Consider switching to a different column chemistry. For example, if a C18 column is not providing adequate separation, try an amino (NH2) or HILIC column.[2][8] |
| Suboptimal Mobile Phase | The mobile phase composition is not optimized. Systematically adjust the gradient slope, the organic solvent-to-aqueous ratio, or the pH.[10][11] For complex mixtures, a shallow gradient may be necessary to resolve closely eluting peaks. |
| Inadequate Temperature Control | Fluctuations in column temperature can affect retention times and selectivity.[14] Use a column oven to maintain a stable temperature. Increasing the temperature (e.g., to 40°C or 60°C) can sometimes improve separation.[4] |
Problem 2: Peak Tailing or Asymmetric Peaks
Peak tailing can compromise resolution and the accuracy of quantification.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | Analyte interaction with active sites (e.g., residual silanols) on the stationary phase. Add a competing agent like a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to minimize these interactions.[15] Using a modern, high-purity, end-capped column can also help.[14] |
| Column Overload | Injecting too much sample can lead to peak distortion.[14][15] Reduce the sample concentration or injection volume. |
| Extra-column Volume | Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.[15] Use tubing with a smaller internal diameter and minimize its length. |
Problem 3: Shifting Retention Times
Inconsistent retention times can make peak identification and quantification unreliable.
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | The column is not fully equilibrated with the initial mobile phase conditions before injection, especially in gradient elution.[14][15] Ensure a sufficient equilibration time (at least 10 column volumes) between runs. |
| Mobile Phase Instability | The composition of the mobile phase is changing over time due to evaporation of the organic solvent or pH drift.[14][15] Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Degas the mobile phase properly.[15] |
| Pump Malfunction | Inconsistent flow rate from the HPLC pump.[14] Check for leaks, prime the pump, and perform regular maintenance. |
Data Presentation
Table 1: Comparison of HPLC Columns for Kaurane Glycoside Separation
| Column Type | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Reversed-Phase | C18, HSS T3 | Acetonitrile/Water (acidified)[1][4] | Robust, widely available, good starting point.[1] | May have limited selectivity for highly polar isomers.[2] |
| Amino | NH2 | Acetonitrile/Water[5][6] | Good selectivity for sugars, effective for steviol glycosides.[5] | Can be less stable than C18 columns. |
| HILIC | Amide, Penta-HILIC | High Organic Content (e.g., Acetonitrile) with a small amount of aqueous buffer[8] | Excellent for highly polar compounds, offers orthogonal selectivity to RP.[8][9][16] | Requires careful column equilibration.[17] |
Table 2: Example Mobile Phase Gradients for Steviol Glycoside Separation
| Time (min) | % Acetonitrile | % 0.05% Formic Acid in Water | Flow Rate (mL/min) | Reference |
| 0.0 | 30 | 70 | 0.4 | [3] |
| 3.0 | 40 | 60 | 0.4 | [3] |
| 7.0 | 60 | 40 | 0.4 | [3] |
| 8.0 | 30 | 70 | 0.4 | [3] |
| 13.0 | 30 | 70 | 0.4 | [3] |
Note: This is an example gradient and should be optimized for your specific application and column.
Experimental Protocols
General Protocol for HPLC Analysis of Steviol Glycosides
This protocol provides a starting point for method development. Optimization will be required based on the specific isomers of interest and the available instrumentation.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample (e.g., dried Stevia leaves or extract).
-
Extract the glycosides using a suitable solvent, such as 70% ethanol, with shaking or sonication.[5][6]
-
Filter the extract through a 0.45 µm syringe filter before injection to remove particulate matter.
2. Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous buffer (e.g., 10 mM sodium phosphate, adjusted to pH 2.6 with phosphoric acid, or 0.05% formic acid in water).[3][18]
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Filter and degas both mobile phases before use.[15]
3. HPLC System Parameters:
-
Column: XSelect Premier HSS T3 (2.5 µm, 4.6 mm x 150 mm) or equivalent.[1]
4. Gradient Elution Program (Example):
-
Start with a mobile phase composition suitable for retaining the most polar analytes (e.g., 20-30% acetonitrile).
-
Gradually increase the percentage of acetonitrile over the course of the run to elute the less polar glycosides.
-
Include a column re-equilibration step at the initial conditions at the end of each run.
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. lcms.cz [lcms.cz]
- 2. scielo.br [scielo.br]
- 3. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages [mdpi.com]
- 4. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of Rebaudioside A and Stevioside in Beverage and Stevia Samples by High-Performance Liquid Chromatography | Burapha Science Journal [scijournal.buu.ac.th]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Polar Natural Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing in the HPLC analysis of polar natural products.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical peak shape. This distortion can compromise the accuracy of quantification and the resolution between adjacent peaks.[1]
Q2: What are the primary causes of peak tailing for polar natural products?
For polar natural products, such as flavonoids, saponins, and alkaloids, the most common causes of peak tailing are:
-
Secondary Interactions with Residual Silanols: The stationary phase in many reversed-phase HPLC columns is based on silica (B1680970). During the manufacturing process, not all silanol (B1196071) groups (Si-OH) on the silica surface are chemically bonded with the stationary phase. These residual silanols are polar and can interact with polar functional groups (e.g., hydroxyl, carboxyl, amino groups) on natural product molecules through hydrogen bonding or ion-exchange, causing a secondary, stronger retention mechanism that leads to peak tailing.[1][2]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of an ionizable analyte, the analyte can exist in both its ionized and non-ionized forms. This dual state can lead to broader, tailing peaks. For acidic compounds, a mobile phase pH lower than the pKa is generally preferred, while for basic compounds, a higher pH can sometimes improve peak shape, though care must be taken to avoid damaging the silica-based column at high pH.[3][4][5][6]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of sample (volume overload) can saturate the stationary phase, leading to peak distortion, including tailing.[1][7]
-
Extra-Column Effects: The volume of the HPLC system components outside of the column (e.g., tubing, injector, detector cell), known as extra-column or dead volume, can cause band broadening and peak tailing, especially for early-eluting peaks.[8][9]
-
Column Contamination and Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can obstruct the flow path and lead to peak tailing.[1][10] Over time, the stationary phase can also degrade, exposing more active silanol sites.
Q3: How is peak tailing quantified?
Peak tailing is commonly quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As) . These are calculated from the peak width at a certain percentage of the peak height (commonly 5% or 10%).
-
Asymmetry Factor (As): As = B / A, where B is the distance from the center of the peak to the trailing edge and A is the distance from the leading edge to the center of the peak, both measured at 10% of the peak height.[2][11]
-
Tailing Factor (Tf): Tf = (A + B) / 2A, where A and B are the widths of the front and back halves of the peak at 5% of the peak height.[12]
A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1 indicates a tailing peak.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues.
Initial System Check
Before modifying the chromatographic method, it is essential to rule out common system-level problems.
-
Check for Leaks: Visually inspect all fittings for any signs of leakage.
-
Inspect the Guard Column: If a guard column is in use, replace it with a new one. A contaminated or blocked guard column is a frequent cause of peak tailing.[7][10]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting the sample.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Chemical Interactions and Solutions
Peak tailing in the analysis of polar natural products is often due to secondary interactions with the stationary phase. The following diagram illustrates these interactions and potential solutions.
Caption: Chemical interactions causing peak tailing and potential solutions.
Data Presentation
The following tables provide quantitative data illustrating the impact of different chromatographic parameters on peak shape for polar compounds.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry Factor (As) for a Representative Basic Compound (Methamphetamine) [2]
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
| Asymmetry factor calculated at 10% of the peak height. |
Table 2: Illustrative Effect of Triethylamine (TEA) Concentration on Peak Tailing Factor (Tf) for a Basic Analyte
| TEA Concentration in Mobile Phase | Peak Tailing Factor (Tf) |
| 0% | 2.1 |
| 0.1% | 1.2 |
| Illustrative data based on the principle that TEA acts as a silanol-masking agent.[13] |
Table 3: Comparison of Tailing Factors for a Mix of Compounds on Different C18 Columns
| Compound | Luna C18 (Tf) | Synergi Polar-RP (Tf) |
| Average | 1.74 | 1.24 |
| Data from a study comparing a conventional C18 column with a polar-endcapped column, demonstrating improved peak shape with the latter. |
Experimental Protocols
Protocol 1: Systematic Adjustment of Mobile Phase pH
This protocol describes a systematic approach to optimizing the mobile phase pH to improve the peak shape of polar natural products.
-
Initial Conditions: Start with a mildly acidic mobile phase, as this is often a good starting point for many natural products. For example, use a mobile phase of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Analyte pKa: If the pKa of your target analyte is known, aim to set the mobile phase pH at least 1.5 to 2 pH units away from the pKa to ensure the analyte is in a single ionic state.[3][4][5][6]
-
pH Adjustment:
-
For acidic analytes: If tailing persists, incrementally decrease the pH by using a stronger acid (e.g., 0.1% trifluoroacetic acid, pH ~2).
-
For basic analytes: If tailing is observed at low pH, incrementally increase the pH using a buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) up to a pH of around 7. Be cautious with silica-based columns above pH 7, as they can degrade.
-
-
Equilibration: After each change in mobile phase pH, ensure the column is thoroughly equilibrated by flushing with at least 10-15 column volumes of the new mobile phase before injecting the sample.
-
Evaluation: Compare the peak shape (As or Tf) and retention time from each run to determine the optimal pH.
Protocol 2: HPLC Column Washing Procedure for Reversed-Phase Columns
Regular column washing is crucial to prevent the buildup of contaminants that can cause peak tailing.
-
Disconnect the Column from the Detector: This prevents contamination of the detector cell during the washing procedure.[7]
-
Flush with Buffer-Free Mobile Phase: If your mobile phase contains buffers, first flush the column with a mixture of water and organic solvent (in the same ratio as your mobile phase) for at least 10-15 column volumes to remove the buffer salts.[10]
-
Gradient Wash: Perform a gradient wash from a weak solvent to a strong solvent. A typical sequence for a C18 column is:
-
100% Water (to remove polar impurities)
-
100% Acetonitrile
-
100% Isopropanol (a stronger non-polar solvent)
-
100% Acetonitrile
-
Re-equilibrate with the initial mobile phase conditions. Flush with at least 10 column volumes of each solvent.[14]
-
-
Backflushing: For severe contamination at the column inlet, you can reverse the column (if permitted by the manufacturer) and flush with a strong solvent.[7]
-
Re-equilibration: Before the next analysis, thoroughly re-equilibrate the column with the mobile phase until a stable baseline is achieved.
Protocol 3: Sample Preparation for Polar Natural Products
Proper sample preparation can significantly reduce peak tailing by removing interfering matrix components.
-
Extraction: Extract the natural products from the plant material using an appropriate solvent. For polar compounds, methanol, ethanol, or water/organic solvent mixtures are commonly used.
-
Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could block the column frit.[10]
-
Solid-Phase Extraction (SPE): For complex matrices, use SPE to clean up the sample. For polar analytes, a reversed-phase SPE cartridge (e.g., C18) can be used to retain non-polar interferences while the polar compounds are eluted.
-
Solvent Matching: Whenever possible, dissolve the final sample in the initial mobile phase of your HPLC method to avoid peak distortion due to solvent mismatch.[15] If the sample is not soluble in the initial mobile phase, use the weakest solvent possible that maintains solubility.
-
Concentration: If the sample needs to be concentrated, use a gentle evaporation method (e.g., nitrogen stream or rotary evaporator) and reconstitute the residue in the initial mobile phase.[6]
References
- 1. youtube.com [youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. hplc.today [hplc.today]
- 5. CN103724390B - A kind of saponin separation purification process - Google Patents [patents.google.com]
- 6. organomation.com [organomation.com]
- 7. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Clean HPLC Columns Properly - Hawach [hawachhplccolumn.com]
- 11. mdpi.com [mdpi.com]
- 12. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. glsciencesinc.com [glsciencesinc.com]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
troubleshooting low yield in the purification of kaurane compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low yield, encountered during the purification of kaurane (B74193) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in kaurane purification where yield loss commonly occurs? A1: Significant yield loss during kaurane purification typically occurs at three main stages: initial extraction from the source material, chromatographic separation, and final crystallization or isolation. Inefficient extraction may fail to liberate the compounds, while improper chromatographic conditions can lead to poor separation and loss of product.[1] Crystallization can also be challenging, resulting in product loss if conditions are not optimal.
Q2: How stable are kaurane compounds during a typical purification workflow? A2: The stability of kaurane diterpenoids can vary depending on their specific structure. Factors such as pH, temperature, light exposure, and the presence of oxidative or enzymatic agents can lead to degradation.[2] For instance, some kauranes may be sensitive to acidic or basic conditions, while others might be prone to oxidation. It is generally recommended to perform purification steps at reduced temperatures (e.g., 4°C) when possible to minimize degradation by proteolytic agents.[3]
Q3: What are the initial checks I should perform if I experience an unexpectedly low yield? A3: If you encounter a low yield, first verify the basics. Confirm that the extraction solvent was appropriate for the polarity of your target kaurane compound.[1] Ensure that all buffers and mobile phases were prepared correctly and that ethanol (B145695) was added to wash buffers as required by many kits.[4] Double-check that the plant material was harvested at the optimal time for peak compound production. Finally, review your lysis and extraction procedures to ensure they were sufficient to release the compounds from the source material.[5][6]
Troubleshooting Guides
Section 1: Extraction Phase
Question: My crude extract shows a very low concentration of the target kaurane compound. What went wrong?
Answer: Low concentration in the crude extract often points to issues in the initial extraction process. Consider the following factors:
-
Solvent Choice: The polarity of the extraction solvent is critical. For solid-liquid extraction from plant material, solvents like methanol (B129727) are often effective. For liquid-liquid extractions from aqueous filtrates, ethyl acetate (B1210297) is a common choice.[1] The solvent must be able to efficiently solubilize the target kaurane diterpenoids.
-
Extraction Efficiency: Incomplete extraction is a primary cause of yield loss. For solid samples, ensure the material is finely ground and thoroughly homogenized to maximize solvent penetration. Techniques like ultrasonic extraction can improve efficiency.[1] For liquid-liquid extractions, ensure vigorous mixing and allow sufficient time for the phases to separate completely.[6]
-
Biomass-to-Solvent Ratio: An improper ratio can lead to incomplete extraction. Using a large volume of solvent relative to the biomass is often necessary. For example, a common protocol might involve extracting the cell mass from a large fermentation broth twice with substantial volumes of methanol.[1]
-
Source Material Quality: The concentration of kaurane compounds can vary significantly based on the source, growing conditions, and harvest time. For microbial cultures, production may peak at a specific incubation time. Harvesting too early or late will result in a lower starting concentration.[1]
Section 2: Chromatographic Purification (Column & HPLC)
Question: I am losing a significant amount of my compound during column chromatography. How can I prevent this?
Answer: Loss during column chromatography can be frustrating. Here are the common causes and their solutions:
-
Stationary Phase Selection: Ensure the stationary phase is appropriate. Silica (B1680970) gel is common for normal-phase chromatography of kauranes.[7] For more polar compounds or to resolve complex mixtures, reversed-phase (RP-C18) silica gel or size-exclusion chromatography (Sephadex LH-20) may be necessary.[7][8]
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to poor separation and sample loss. Ensure the column is packed uniformly.
-
Column Overloading: Exceeding the binding capacity of your column will cause the sample to elute prematurely with the solvent front. Reduce the amount of crude extract loaded onto the column.
-
Irreversible Adsorption: Some kaurane compounds might bind irreversibly to the stationary phase, especially if it is too active. This can sometimes be mitigated by deactivating the silica gel with a small amount of water or by adding a modifier like triethylamine (B128534) to the mobile phase for basic compounds.
Question: My HPLC peaks are tailing or broadening, leading to poor fraction purity and low yield. How can I improve the peak shape?
Answer: Poor peak shape in HPLC reduces resolution and leads to cross-contamination of fractions, ultimately lowering the yield of the pure compound.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Experiment with slight adjustments to the mobile phase pH to improve peak symmetry.[1]
-
Column Overload: Injecting too much sample is a common cause of peak broadening and tailing in preparative HPLC. Try reducing the injection volume or the sample concentration.[1]
-
Secondary Interactions: Peak tailing can result from secondary interactions between the kaurane compound and the stationary phase. For basic compounds, adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can block active sites on the silica and improve peak shape.[1]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature is crucial. High flow rates can decrease interaction time and lead to poor resolution, while very low rates can increase band broadening.[9] Temperature affects mobile phase viscosity and analyte interaction with the stationary phase; adjusting it can improve separation efficiency.[9]
Section 3: Crystallization and Final Isolation
Question: I have a purified, oily residue of my kaurane compound but it won't crystallize. What should I do?
Answer: Crystallization can be a difficult final step, often requiring patience and experimentation.
-
Purity Issues: Even small amounts of impurities can inhibit crystallization. Consider an additional purification step, such as preparative TLC or a final HPLC run with a different solvent system.
-
Solvent System: The choice of solvent is critical. You need a solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at cooler temperatures.[1] If a single solvent fails, try a binary system where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent").
-
Inducing Crystallization: If the solution is clear, it may not be supersaturated. Try to slowly evaporate the solvent to increase the concentration.[1] Other methods to induce crystallization include scratching the inside of the glass vial with a glass rod or adding a seed crystal if one is available.
-
Cooling Rate: Allow the saturated solution to cool slowly. Rapid cooling often leads to the formation of amorphous solids or oils rather than well-defined crystals.
Data & Protocols
Table 1: Example HPLC Parameters for Kaurane Diterpene Purification
| Parameter | Setting 1 (Reversed-Phase) | Setting 2 (Reversed-Phase) |
| Column | C-18 Reversed-Phase | Kinetex C18 (150 mm x 2.1 mm, 2.6 µm)[10] |
| Mobile Phase | Acetonitrile/Water (Gradient: 78%→100% ACN)[7] | Methanol/Water (Isocratic: 70:30)[10] |
| Flow Rate | 2.5 mL/min[7] | 0.3 mL/min[10] |
| Detection | UV (Wavelength not specified) | Diode Array Detector (DAD)[10] |
| Target Compound | Sigesbeckin A[7] | Cafestol and Kahweol[10] |
Experimental Protocol: General Workflow for Kaurane Purification from Plant Material
-
Extraction:
-
Air-dry and powder the plant material (e.g., aerial parts).
-
Perform exhaustive extraction with a suitable solvent (e.g., a mixture of CH₂Cl₂/MeOH) at room temperature.
-
Concentrate the resulting solution under reduced pressure to obtain the crude extract.
-
-
Initial Fractionation (e.g., Silica Gel Column Chromatography):
-
Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane (B92381).
-
Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (EtOAc).[8]
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions containing the target compound(s).
-
-
Secondary Purification (e.g., Sephadex LH-20 or RP-HPLC):
-
Further purify the combined fractions using a secondary method. Sephadex LH-20 with a solvent like CH₂Cl₂/MeOH (1:1) is effective for removing smaller molecules and pigments.[8]
-
For high-purity isolation, employ preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Dissolve the semi-pure fraction in the mobile phase and inject it into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., acetonitrile/water) to achieve baseline separation of the target peak.[7][11]
-
Collect the peak corresponding to the desired kaurane compound.
-
-
Final Isolation and Characterization:
Visual Guides
Caption: General experimental workflow for the purification of kaurane compounds.
Caption: Decision tree for troubleshooting low yield in kaurane purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 4. neb.com [neb.com]
- 5. neb.com [neb.com]
- 6. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. longdom.org [longdom.org]
- 10. phcogres.com [phcogres.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
resolving co-eluting impurities in diterpenoid glycoside analysis
Welcome to the technical support center for resolving co-eluting impurities in diterpenoid glycoside analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What are diterpenoid glycosides and why is their analysis challenging?
A1: Diterpenoid glycosides are a class of natural compounds composed of a diterpene aglycone linked to sugar moieties. A well-known example is steviol (B1681142) glycosides, used as natural sweeteners.[1] Their analysis is challenging due to the presence of numerous structurally similar isomers that often co-elute during chromatographic separation.[2] Slight differences in the number or type of sugar units can lead to very similar retention times, making it difficult to achieve baseline separation for accurate quantification.[1][2]
Q2: What is co-elution and how do I know if it's happening?
A2: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or merged peaks in the chromatogram.[3][4] Signs of co-elution include peak shoulders, split peaks, or asymmetrical peak shapes.[3][4] For confirmation, using a Diode Array Detector (DAD) or a mass spectrometer (MS) is highly effective. A DAD can perform peak purity analysis by comparing UV spectra across the peak; different spectra indicate impurity.[4] An MS detector can identify different mass-to-charge ratios (m/z) across the eluting peak, confirming the presence of multiple compounds.[3]
Q3: What is a "critical pair" in diterpenoid glycoside analysis?
A3: A "critical pair" refers to the two most poorly resolved, adjacent peaks in a chromatogram. In the analysis of steviol glycosides, for instance, Rebaudioside A and Stevioside are often considered a critical pair because of their structural similarity and tendency to co-elute.[1] Achieving a resolution of at least 1.5 for this pair is a common goal in method development to ensure accurate quantification.[1]
Q4: What is the resolution equation and how does it relate to fixing co-elution?
A4: The resolution (Rs) of two chromatographic peaks is determined by three factors: efficiency (N), selectivity (α), and retention factor (k'). The equation highlights how each parameter contributes to separation. To fix co-elution, you can adjust one or more of these factors. For instance, you can increase efficiency by using a column with smaller particles, improve selectivity by changing the mobile phase or column chemistry, or increase the retention factor by using a weaker mobile phase.[3][5]
Q5: When should I consider using advanced techniques like 2D-LC?
A5: You should consider two-dimensional liquid chromatography (2D-LC) when analyzing highly complex samples where one-dimensional LC (1D-LC) cannot provide adequate resolution, even after extensive method optimization.[6][7] Diterpenoid glycoside extracts from plants are prime candidates for 2D-LC because they contain a vast number of structurally related compounds.[2][7] 2D-LC significantly increases peak capacity by subjecting fractions from the first separation to a second, different separation mechanism, a principle known as orthogonality.[6][7]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to identifying and resolving co-elution issues during the HPLC analysis of diterpenoid glycosides.
Issue: Poor resolution (Rs < 1.5) or visible peak shoulders are observed for key analytes.
This is a clear indication that one or more impurities are co-eluting with your compound of interest. Follow the workflow below to diagnose and resolve the issue.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Detailed Troubleshooting Steps
-
Confirm Co-elution:
-
Inject a pure standard: If the peak shape is symmetrical and sharp, the co-elution is from an impurity in your sample matrix.
-
Use Peak Purity Tools: If available, use a DAD/PDA detector to check for spectral differences across the peak.[4] Alternatively, a mass spectrometer can detect different m/z values within the single chromatographic peak, providing definitive evidence of co-elution.[3]
-
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength (Change Retention Factor, k'): For reversed-phase (RP) HPLC, decreasing the amount of organic solvent (e.g., acetonitrile) will increase retention times and may improve the separation between closely eluting peaks.[4]
-
Change Solvent Selectivity (α): If adjusting strength fails, change the organic modifier (e.g., switch from acetonitrile (B52724) to methanol). These solvents interact differently with analytes and the stationary phase, which can alter selectivity and improve resolution.
-
Adjust pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity. Buffering the mobile phase at a pH at least two units away from the analyte's pKa is recommended to ensure consistent ionization and sharp peaks.[8]
-
-
Change the Stationary Phase (Improve Selectivity, α, and Efficiency, N):
-
Alternative Column Chemistries: Diterpenoid glycosides are often analyzed on C18 columns. However, if co-elution persists, switching to a different stationary phase can provide the necessary change in selectivity. Options include:
-
Improve Efficiency: Switch to a column with smaller particles (e.g., from 5 µm to sub-2 µm) or a solid-core particle column. This increases column efficiency (N), leading to narrower peaks and better resolution.[1]
-
-
Consider Advanced Techniques for Highly Complex Samples:
-
Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex mixtures like crude plant extracts, 1D-LC may be insufficient. 2D-LC employs two columns with different separation mechanisms (e.g., HILIC in the first dimension and RP-C18 in the second). This significantly enhances peak capacity and allows for the separation of compounds that completely co-elute in 1D-LC.[6][7]
-
Experimental Protocols & Data
Protocol 1: Optimized HPLC-UV Method for Steviol Glycosides
This protocol is an improvement on the standard JECFA method and is designed to achieve a resolution of ≥1.5 for the critical pair Rebaudioside A and Stevioside.[1]
-
Instrumentation: Arc™ Premier System with 2998 PDA Detector
-
Column: XSelect Premier HSS T3 Column, 2.5 µm, 4.6 mm x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.00 1.0 70 30 20.00 1.0 50 50 21.00 1.0 20 80 23.00 1.0 20 80 23.10 1.0 70 30 | 28.00 | 1.0 | 70 | 30 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm
Data Presentation: Comparison of HPLC Columns for Critical Pair Resolution
The choice of column particle size has a significant impact on the resolution of the critical pair Rebaudioside A (Reb A) and Stevioside (SV).
| Column Type | Particle Size (µm) | Dimensions (mm) | Achieved Resolution (Rs) for Reb A/SV | Reference |
| XSelect Premier HSS T3 | 2.5 | 4.6 x 150 | ≥ 1.5 | [1] |
| ACQUITY UPLC HSS T3 | 1.8 | 3.0 x 150 | ≥ 2.0 | [1] |
Protocol 2: Introduction to Comprehensive 2D-LC for Complex Samples
When 1D-LC is insufficient, comprehensive 2D-LC (LCxLC) offers superior resolving power. The workflow involves coupling two orthogonal separation modes.
Caption: Workflow for a comprehensive 2D-LC system.
References
- 1. lcms.cz [lcms.cz]
- 2. scielo.br [scielo.br]
- 3. m.youtube.com [m.youtube.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 2D-Liquid Chromatography: Principles & Uses | Phenomenex [phenomenex.com]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. Development of HPLC Analytical Techniques for Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni: Strategies to Scale-Up – ScienceOpen [scienceopen.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing NMR Spectral Resolution for Complex Natural Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in achieving high-resolution NMR spectra for complex natural products.
Troubleshooting Guides
Issue: Broad or Distorted Peaks in Your ¹H NMR Spectrum
Broad peaks are a common issue that can obscure important structural information and hinder accurate analysis. This guide provides a systematic approach to diagnosing and resolving the root cause of peak broadening.
Troubleshooting Workflow for Broad Peaks
Caption: A step-by-step workflow for troubleshooting broad NMR peaks.
Frequently Asked Questions (FAQs)
Q1: My peaks are overlapping, making interpretation difficult. What are my options?
Overlapping signals are a significant challenge with complex natural products. Here are several strategies to improve spectral dispersion:
-
Change the Solvent: Sometimes, simply switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of your compound's signals enough to resolve overlaps.[1]
-
Increase the Magnetic Field Strength: Higher field magnets increase the separation between peaks (dispersion), which can resolve overlapping multiplets.
-
Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals by spreading them out into a second dimension.[2] Techniques like COSY, TOCSY, HSQC, and HMBC can help to identify individual spin systems even in crowded spectral regions.[3]
-
Advanced 1D Experiments: Techniques like 1D TOCSY can be used to selectively excite a single proton and observe all other protons within the same spin system, effectively simplifying a complex region of the spectrum.
Q2: How can I improve the signal-to-noise (S/N) ratio for a dilute sample?
For mass-limited natural product samples, achieving a good S/N ratio is crucial. Consider the following:
-
Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans.[4] To double the S/N, you must quadruple the number of scans.
-
Use a CryoProbe: Cryogenically cooled probes dramatically reduce thermal noise, leading to a significant enhancement in sensitivity.[5] This can reduce experiment time by an order of magnitude or more for dilute samples.[6]
-
Optimize Sample Concentration and Volume: Ensure your sample is concentrated enough for detection and that the volume in the NMR tube is appropriate for the spectrometer's probe to maximize signal detection.[7]
Q3: I see unexpected peaks in my spectrum. How can I identify them?
Unexpected peaks are often due to common laboratory contaminants or residual solvents.
-
Consult a Chemical Shift Table for Common Impurities: Many resources provide tables of ¹H and ¹³C NMR chemical shifts for common laboratory solvents, greases, and other contaminants in various deuterated solvents.[8][9][10][11]
-
Check Your Solvent: Deuterated solvents can absorb atmospheric water.[1] A broad singlet around 1.56 ppm in CDCl₃ or 3.33 ppm in DMSO-d₆ often corresponds to water.
-
Proper Glassware Cleaning: Residual acetone (B3395972) from cleaning NMR tubes is a common contaminant. Ensure tubes are thoroughly dried before use.[1]
Table 1: ¹H Chemical Shifts (δ, ppm) of Common Laboratory Contaminants
| Compound | CDCl₃ | Acetone-d₆ | DMSO-d₆ | Benzene-d₆ |
| Water | 1.56 | 2.84 | 3.33 | 0.40 |
| Acetone | 2.17 | 2.09 | 2.09 | 1.55 |
| Dichloromethane | 5.30 | 5.63 | 5.76 | 4.27 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.41 (q), 1.11 (t) | 3.38 (q), 1.09 (t) | 3.23 (q), 1.11 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.05 (q), 1.96 (s), 1.19 (t) | 4.03 (q), 1.99 (s), 1.16 (t) | 3.89 (q), 1.63 (s), 0.94 (t) |
| Hexane | 1.25, 0.88 | 1.27, 0.88 | 1.25, 0.86 | 1.29, 0.91 |
| Toluene | 7.27-7.17 (m), 2.36 (s) | 7.28-7.18 (m), 2.31 (s) | 7.24-7.16 (m), 2.30 (s) | 7.09-7.00 (m), 2.11 (s) |
| Silicone Grease | ~0.07 | ~0.08 | ~0.06 | ~0.15 |
Data compiled from multiple sources.[8][10][11] Chemical shifts can vary slightly with temperature and concentration.
Experimental Protocols
Protocol 1: Standard Sample Preparation for High-Resolution NMR
Proper sample preparation is the first and most critical step for obtaining a high-quality NMR spectrum.[12][13]
Materials:
-
Natural product sample (typically 1-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[12]
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and bulb
-
Small vial
-
Glass wool or a 0.45 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of your natural product into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12][14] Gently vortex or sonicate to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter, which can severely degrade magnetic field homogeneity, filter the solution into the NMR tube.[14] This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette or using a syringe filter.
-
Transfer: Carefully transfer the filtered solution into the NMR tube. The final volume should result in a column height of about 4-5 cm.[7][14]
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue and a solvent like isopropanol (B130326) or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[12]
Protocol 2: Setting Up a 2D HSQC Experiment in Bruker TopSpin
The Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable for correlating protons directly attached to heteronuclei, typically ¹³C.
General Workflow:
-
Acquire a 1D Proton Spectrum:
-
Lock, tune, and shim the spectrometer on your sample.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
-
Set Up the HSQC Experiment:
-
In the TopSpin command line, type rpar HSQCEDETGP and press enter to load the standard edited HSQC parameter set.
-
Turn sample spinning off. 2D experiments are run without spinning.
-
-
Adjust Acquisition Parameters (acqu):
-
Set the spectral width (SW) in the F2 (¹H) dimension to match that of your 1D proton spectrum.
-
The F1 (¹³C) dimension parameters are often suitable by default but can be adjusted if necessary.
-
Use the getprosol command to set the appropriate pulse lengths and power levels for your probe.
-
-
Set Receiver Gain:
-
Type rga to automatically adjust the receiver gain. This prevents signal clipping and maximizes dynamic range.
-
-
Start Acquisition:
-
Type zg to begin the experiment.
-
-
Processing:
-
Once the acquisition is complete, type xfb to perform the Fourier transform in both dimensions.
-
Phase the spectrum manually if needed.
-
Protocol 3: Utilizing Non-Uniform Sampling (NUS) for Enhanced Resolution
NUS is a powerful technique to achieve higher resolution in the indirect dimension of a 2D experiment without a prohibitive increase in experiment time.[15] It works by acquiring a random fraction of the data points that would normally be measured.[15]
Setting Up a NUS Experiment in Bruker TopSpin:
-
Load a Standard 2D Experiment: Begin by setting up a standard 2D experiment (e.g., HSQC) as described above.
-
Enable NUS:
-
Set NUS Parameters:
-
Acquire and Process:
-
Run the experiment using zg.
-
During processing (ProcPars tab), in the NUS section, set the MDD_mod to cs or mdd for reconstruction of the sparsely sampled data.[17]
-
Process as usual with xfb.
-
General Resolution Enhancement Workflow
Caption: A logical workflow for improving NMR spectral resolution.
Data Presentation
Table 2: Impact of Shimming on Spectral Quality
| Parameter | Poor Shimming | Good Shimming |
| Peak Shape | Broad, asymmetric, distorted | Sharp, symmetric, Lorentzian |
| Resolution | Overlapping peaks, loss of coupling information | Baseline-resolved multiplets, clear coupling patterns |
| Sensitivity | Reduced peak height, lower S/N ratio | Maximized peak height, optimal S/N ratio |
| Spinning Sidebands | May be large if spinning is used | Minimized |
Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume.[19][20] Poor shimming is a primary cause of broad spectral lines.[1][19]
Table 3: Comparison of NMR Probe Technologies
| Probe Type | Relative Signal-to-Noise (S/N) Enhancement | Key Advantage |
| Room Temperature | 1x (Baseline) | Standard, widely available |
| CryoProbe Prodigy (Liquid N₂) | 2-3x | Significant sensitivity boost with lower operational cost than He-cooled probes.[21] |
| CryoProbe (Liquid He) | 4-5x | Maximum sensitivity enhancement, ideal for mass-limited samples and challenging experiments.[6][21] |
A 4-fold increase in S/N corresponds to a 16-fold reduction in experiment time for the same signal quality.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 5. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 6. azom.com [azom.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scribd.com [scribd.com]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. Non-Uniform Sampling (NUS) | Bruker [bruker.com]
- 16. NUS NMR [nmr.chem.ucsb.edu]
- 17. Non-Uniform Sampling (NUS) | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 18. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 19. NMR Basics [bloch.anu.edu.au]
- 20. mn.uio.no [mn.uio.no]
- 21. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
Technical Support Center: Strategies to Improve the Solubility of Kaurane Glycosides for Bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with kaurane (B74193) glycosides. The focus is on overcoming the solubility challenges frequently encountered during bioassays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My kaurane glycoside precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
Probable Cause: This is a common issue for compounds with low aqueous solubility, including many kaurane glycosides.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is an excellent organic solvent that can dissolve these compounds at high concentrations. However, when this stock solution is diluted into an aqueous environment, the compound's concentration may exceed its maximum aqueous solubility, leading to precipitation.[2] This can result in inaccurate and variable bioassay data.[3][4]
Solutions:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible to maintain the solubility of the kaurane glycoside.[1] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects, but sensitive or primary cells may require concentrations around 0.1%.[1]
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a mixture of solvents.[5] Co-solvents like ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) can be mixed with water to increase the solubility of hydrophobic compounds.[5][6]
-
pH Adjustment: The solubility of kaurane glycosides with ionizable functional groups can be pH-dependent.[1][6] Test the solubility of your compound across a range of pH values to identify the optimal pH for your assay buffer, ensuring it is compatible with your experimental system.[6]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble guest molecules, forming inclusion complexes.[7][8] This complexation increases the apparent water solubility of the guest compound.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[9][10]
-
Gentle Heating and Sonication: In some cases, gentle warming (e.g., to 37°C) or sonication can help dissolve the compound after dilution.[2] However, be cautious as this may only create a temporary supersaturated solution, and the compound could precipitate over time.
Problem 2: The compound is soluble initially but precipitates during a long-term experiment (e.g., 24-72 hours).
Probable Cause: This may indicate the formation of a supersaturated solution that is not stable over time. Changes in temperature, interaction with media components (like proteins), or compound degradation can also lead to precipitation.
Solutions:
-
Confirm Thermodynamic Solubility: Determine the true thermodynamic solubility in your final assay medium. This involves adding an excess of the compound to the medium, allowing it to equilibrate (e.g., for 24-48 hours), and then measuring the concentration of the dissolved compound. Ensure your final assay concentration is below this limit.
-
Utilize Stabilizing Excipients: Advanced formulation strategies can help maintain solubility.
-
Cyclodextrins: As mentioned above, cyclodextrins can form stable inclusion complexes that keep the compound in solution.[8][11]
-
Surfactants: Non-ionic surfactants like Tween-80 or Pluronics can form micelles that encapsulate the hydrophobic kaurane glycoside, preventing precipitation.[6]
-
Polymers: Water-soluble polymers can inhibit the precipitation of supersaturated drug solutions.[12]
-
Problem 3: I've tried using DMSO, but the solubility of my kaurane glycoside is still too low for the desired concentration in my bioassay.
Probable Cause: The intrinsic solubility of the specific kaurane glycoside may be extremely low, or it may exist in a highly stable crystalline form that is difficult to dissolve.[13] Some steviol (B1681142) glycosides, for example, form tight crystal structures that require significant energy to break apart.[13]
Solutions:
-
Advanced Formulation Strategies:
-
Solid Dispersions: Dispersing the kaurane glycoside in a polymer matrix at the molecular level can create an amorphous solid dispersion.[14][15] Amorphous forms are generally more soluble than their crystalline counterparts.[12]
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range increases its surface area, which can lead to a higher dissolution rate and apparent solubility.[6][16] This can be achieved through techniques like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[17]
-
-
Chemical Modification (Glycosylation): If feasible, adding more sugar moieties to the kaurane structure (glycosylation) can significantly increase water solubility.[10][18] This approach alters the compound itself and should be considered in early-stage drug discovery to improve physicochemical properties.[19]
-
Synergistic Blending: In some cases, blending different kaurane glycosides can enhance the solubility of a poorly soluble one. For instance, blending rebaudioside D with stevioside (B1681144) has been shown to improve the former's solubility.[13]
Frequently Asked Questions (FAQs)
Q1: What are kaurane glycosides and why is their solubility often a challenge?
A1: Kaurane glycosides are a class of natural products characterized by a tetracyclic kaurane diterpene core attached to one or more sugar units (glycosides).[18][20] They are found in various plants, with steviol glycosides from Stevia rebaudiana being a well-known example.[21][22] While the sugar moieties enhance water solubility compared to the aglycone core, many kaurane glycosides are large, complex molecules with significant hydrophobic regions, leading to poor overall aqueous solubility.[23][24] This low solubility poses a major hurdle for conducting accurate and reproducible in vitro and in vivo bioassays.[3][4]
Q2: What are the primary strategies to improve the solubility of kaurane glycosides?
A2: The primary strategies can be categorized as follows:
-
Use of Co-solvents: Employing water-miscible organic solvents like DMSO, ethanol, or PEG 400 to create a solvent system that is more favorable for the compound.[5][6]
-
pH Adjustment: Modifying the pH of the aqueous medium to ionize the compound, if it has acidic or basic functional groups, thereby increasing its solubility.[6]
-
Complexation with Cyclodextrins: Using cyclodextrins to form water-soluble inclusion complexes that encapsulate the hydrophobic kaurane glycoside molecule.[9][25][26]
-
Formulation with Surfactants: Using surfactants to form micelles that solubilize the compound in their hydrophobic cores.[6]
-
Particle Size Reduction: Decreasing the particle size to the micro or nano-scale to increase the surface area and dissolution rate.[6][16]
-
Solid Dispersions: Creating an amorphous dispersion of the compound in a hydrophilic polymer matrix.[12][14]
Q3: How do I choose the right solubilization strategy for my specific kaurane glycoside and bioassay?
A3: The choice depends on several factors:
-
The Bioassay System: For cell-based assays, the chosen excipients (solvents, cyclodextrins, etc.) must be non-toxic at the final concentration used.[1] For enzyme assays, the excipients should not interfere with enzyme activity.
-
The Physicochemical Properties of the Compound: If the compound has ionizable groups, pH adjustment is a viable first step. For highly lipophilic compounds, cyclodextrins or lipid-based formulations like nanoemulsions may be more effective.[14][27]
-
Required Concentration: For high-concentration screening, more advanced methods like solid dispersions or nanoparticle formulations might be necessary.[16]
-
Experiment Duration: For long-term studies, a stable formulation like a cyclodextrin (B1172386) complex is preferable to a simple co-solvent system which might result in a supersaturated solution.[7]
Q4: What is the maximum recommended concentration of DMSO to use in cell-based assays?
A4: To minimize cytotoxicity, the final concentration of DMSO in cell-based assays should be kept as low as possible.[1] While many robust cell lines can tolerate up to 0.5% DMSO, it is highly recommended to keep the concentration at or below 0.1% for sensitive cell lines, primary cells, or long-duration experiments to avoid off-target effects.[1] It is always best practice to run a vehicle control (assay medium with the same final DMSO concentration but without the test compound) to assess the impact of the solvent on the experimental system.[4]
Data Summary
Table 1: Comparison of Solubilization Strategies for Kaurane Glycosides
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the solvent system (e.g., water/DMSO), making it more favorable for hydrophobic solutes.[5] | Simple, rapid, and effective for many compounds.[5] | Potential for solvent toxicity in bioassays; may create unstable supersaturated solutions.[4][28] |
| pH Adjustment | Increases the ionization of acidic or basic functional groups on the molecule, enhancing interaction with water.[6] | Simple and cost-effective. | Only applicable to ionizable compounds; requires the bioassay to be compatible with the optimal pH.[29] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic compound within the cyclodextrin's lipophilic cavity, presenting a hydrophilic exterior to the aqueous medium.[7][8] | High solubilization capacity; can improve stability; low toxicity with modified cyclodextrins.[8][9] | Can be more expensive; potential for the cyclodextrin to interact with other assay components.[7] |
| Surfactant Micelles | Surfactant molecules self-assemble into micelles, entrapping the hydrophobic compound within their nonpolar core.[6] | High solubilizing power. | Potential for surfactant-induced cytotoxicity or interference with biological membranes/proteins. |
| Solid Dispersions | The compound is dispersed in an amorphous state within a hydrophilic polymer matrix, increasing its dissolution rate and apparent solubility.[12] | Significant increase in solubility and bioavailability.[14] | Requires specialized formulation development and equipment; potential for physical instability (recrystallization).[16] |
| Nanoparticle Formulation | Reduces particle size, which increases the surface area-to-volume ratio, leading to a faster dissolution rate.[6][16] | Can significantly enhance dissolution and bioavailability; suitable for various administration routes.[17] | Complex manufacturing process; potential for particle aggregation and physical instability.[16] |
Experimental Protocols
Protocol 1: Co-solvent Dilution Method
This protocol describes the standard method for preparing a working solution of a kaurane glycoside using DMSO as a co-solvent.
-
Prepare Stock Solution: Dissolve the kaurane glycoside in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Use gentle warming or sonication if necessary to ensure complete dissolution.[2] Store this stock solution in aliquots at -20°C or -80°C.[2]
-
Prepare Intermediate Dilutions (Optional): If a large dilution factor is required, perform one or more serial dilutions of the DMSO stock solution into the assay buffer or medium. This is often called a "step-down" dilution.
-
Prepare Final Working Solution: Dilute the stock solution (or the highest concentration intermediate) directly into the final assay buffer or cell culture medium to achieve the desired test concentration.
-
Important Considerations:
-
Ensure the final concentration of DMSO is below the tolerance limit of your assay (ideally ≤ 0.1% for sensitive cell assays).[1]
-
Add the DMSO stock to the aqueous buffer while vortexing or mixing to facilitate rapid dispersion and minimize local supersaturation that can cause precipitation.
-
Visually inspect the final solution for any signs of precipitation immediately after preparation and before adding it to the assay.
-
Protocol 2: Cyclodextrin Inclusion Complexation (Freeze-Drying Method)
This protocol, adapted from methods used for steviol glycosides, describes how to prepare a solid inclusion complex to improve aqueous solubility.[23][25]
-
Molar Ratio Selection: Determine the desired molar ratio of kaurane glycoside to cyclodextrin (e.g., 1:1 or 1:2). Phase solubility studies can be performed to find the optimal stoichiometry.[25][26]
-
Dissolution:
-
Dissolve the selected cyclodextrin (e.g., gamma-cyclodextrin (B1674603) or HP-β-cyclodextrin) in purified water to create a clear solution.[23][25]
-
Separately, dissolve the kaurane glycoside in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).
-
-
Mixing: Slowly add the kaurane glycoside solution to the aqueous cyclodextrin solution while stirring continuously.
-
Equilibration: Continue stirring the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent solvent evaporation.
-
Freeze-Drying (Lyophilization):
-
Freeze the resulting aqueous solution (e.g., at -80°C) until it is completely solid.
-
Lyophilize the frozen sample under vacuum until all the water and any residual organic solvent have been removed. This will yield a dry, fluffy powder.
-
-
Reconstitution: The resulting powder is the kaurane glycoside-cyclodextrin inclusion complex. It can be weighed and dissolved directly in aqueous buffer for the bioassay, where it should exhibit significantly improved solubility compared to the parent compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. xray.greyb.com [xray.greyb.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Biological Template Based on ent-Kaurane Diterpenoid Glycosides for the Synthesis of Inorganic Porous Materials [file.scirp.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Solubility enhancement of steviol glycosides and characterization of their inclusion complexes with gamma-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [PDF] Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of a vast array of natural products. Among these, kaurane (B74193) diterpenoids, a class of tetracyclic diterpenes, have emerged as promising candidates due to their significant cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of prominent kaurane diterpenoids, supported by experimental data, to aid researchers in the fields of oncology and drug development.
Comparative Cytotoxicity Data
The cytotoxic potential of kaurane diterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for three extensively studied kaurane diterpenoids—Oridonin (B1677485), Eriocalyxin B, and Grandifloracin—against a panel of human cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions such as exposure time and specific assay protocols can vary between studies.
| Kaurane Diterpenoid | Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| Oridonin | HCT116 | Colon Carcinoma | 48 | 6.84[1] |
| BEL-7402 | Hepatocellular Carcinoma | Not Specified | 1.00 (for a derivative)[2] | |
| HL-60 | Promyelocytic Leukemia | Not Specified | 0.84 (for a derivative)[2] | |
| Saos-2 | Osteosarcoma | Not Specified | ~20[3] | |
| MCF-7 | Breast Adenocarcinoma | Not Specified | Not Specified[4] | |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | Not Specified[4] | |
| A549 | Lung Carcinoma | Not Specified | Not Specified[5] | |
| Eriocalyxin B | PC-3 | Prostate Cancer | 48 | 0.5 (for apoptosis induction)[6] |
| 22RV1 | Prostate Cancer | 48 | 2.0 (for apoptosis induction)[6] | |
| Grandifloracin | PANC-1 | Pancreatic Cancer | 24 | 14.5[7][8] |
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The most common method cited in the literature for assessing the cytotoxic effects of kaurane diterpenoids is the MTT assay.
MTT Assay Protocol for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Test compounds (kaurane diterpenoids)
-
Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the kaurane diterpenoid. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Kaurane diterpenoids exert their cytotoxic effects through the induction of apoptosis, a form of programmed cell death. Several signaling pathways are implicated in this process, with the Akt/mTOR pathway being a key regulator.
Apoptosis Induction via Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Many kaurane diterpenoids, including Grandifloracin, have been shown to inhibit this pathway in cancer cells.[9][10] Inhibition of Akt and mTOR leads to a cascade of events that ultimately result in apoptosis. Oridonin has also been shown to induce apoptosis through the modulation of the Bcl-2 family of proteins and activation of caspases.[4][11][12]
Caption: Apoptosis induction by kaurane diterpenoids via Akt/mTOR pathway inhibition.
Experimental Workflow
A typical experimental workflow for comparing the cytotoxicity of different kaurane diterpenoids is outlined below. This systematic process ensures the generation of reliable and comparable data.
Caption: A generalized experimental workflow for comparative cytotoxicity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 3. d-nb.info [d-nb.info]
- 4. Oridonin induces apoptosis, inhibits migration and invasion on highly-metastatic human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin enhances cytotoxic activity of natural killer cells against lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. core.ac.uk [core.ac.uk]
- 8. (+)-Grandifloracin, an antiausterity agent, induces autophagic PANC-1 pancreatic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sidechain Diversification of Grandifloracin Allows Identification of Analogues with Enhanced Anti‐Austerity Activity against Human PANC‐1 Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside and Other Leading Natural Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of natural product research for anti-inflammatory drug discovery, a diverse array of compounds are continuously being investigated for their therapeutic potential. This guide provides a comparative overview of the anti-inflammatory properties of the diterpenoid 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, alongside three well-established natural anti-inflammatory agents: curcumin (B1669340), resveratrol, and quercetin. Due to the limited direct experimental data on this compound, this comparison utilizes data from structurally similar ent-kaurane diterpenoids isolated from Pteris multifida as a proxy to evaluate its potential efficacy.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of these natural products is commonly assessed by their ability to inhibit key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The following tables summarize the available quantitative data for the selected compounds. It is important to note that the experimental conditions, including cell lines and stimulus concentrations, may vary between studies, which can influence the reported IC50 values.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulus | IC50 (µM) | Reference |
| ent-Kaurane Diterpenoid (from P. multifida) | BV-2 | LPS | 10.8 - 13.9 | [1] |
| Curcumin | RAW 264.7 | LPS | 11.0 | [2] |
| Resveratrol | RAW 264.7 | LPS | ~25 | [3] |
| Quercetin | RAW 264.7 | poly(I:C) | >50 | [4] |
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
| Compound | Cell Line | Stimulus | Concentration (µM) | % Inhibition | Reference |
| ent-Kaurane Diterpenoid (from P. multifida) | BV-2 | LPS | 20 | Significant | [5] |
| Curcumin | RAW 264.7 | LPS | 5 | ~11% | [6] |
| Resveratrol | RAW 264.7 | LPS | 6.25 - 25 | Significant | |
| Quercetin | PBMC | PMA/Ca2+ | 50 | ~39% | [7] |
Table 3: Inhibition of Interleukin-6 (IL-6) Production
| Compound | Cell Line | Stimulus | Concentration (µM) | % Inhibition | Reference |
| ent-Kaurane Diterpenoid (from P. multifida) | BV-2 | LPS | 20 | Significant | [5] |
| Curcumin | RAW 264.7 | LPS | 20 | ~83% | |
| Resveratrol | THP-1 | PMA/LPS | 10 - 50 | Significant | |
| Quercetin | Neutrophils | LPS | 40 | Significant | [8] |
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of these natural products are often mediated through the modulation of key signaling pathways, such as the NF-κB pathway, which is a central regulator of the inflammatory response.
Caption: Simplified NF-κB signaling pathway and points of inhibition by natural products.
The evaluation of the anti-inflammatory activity of these compounds typically follows a standardized in vitro experimental workflow.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Detailed Experimental Protocols
The following are generalized protocols for the key in vitro assays cited in this guide. Specific parameters such as cell density, incubation times, and reagent concentrations may vary between studies.
Cell Culture and Treatment
Murine macrophage cell lines (e.g., RAW 264.7 or BV-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere overnight.[1]
Nitric Oxide (NO) Inhibition Assay
-
Pre-treatment: Adhered cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for 24 hours.
-
Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) is added to the supernatant.[1]
-
Measurement: The absorbance is measured at 540-570 nm using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
TNF-α and IL-6 Inhibition Assay (ELISA)
-
Cell Treatment: Cells are treated as described in the NO inhibition assay (pre-treatment with test compounds followed by LPS stimulation).
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated by comparing the concentrations in the treated groups to the LPS-stimulated control group.
Cell Viability Assay (MTT Assay)
To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay is performed in parallel.
-
Cell Treatment: Cells are treated with the test compounds at the same concentrations used in the anti-inflammatory assays.
-
MTT Incubation: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Measurement: The absorbance is measured at 540 nm. Cell viability is expressed as a percentage relative to the untreated control cells.[1]
Conclusion
While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking, data from structurally related ent-kaurane diterpenoids suggest it holds promise as a potential anti-inflammatory agent. The proxy compounds demonstrate potent inhibition of nitric oxide production, with IC50 values comparable to or better than some well-established natural products like curcumin and resveratrol. Furthermore, they exhibit significant inhibitory effects on the production of pro-inflammatory cytokines TNF-α and IL-6.
Compared to curcumin, resveratrol, and quercetin, the ent-kaurane diterpenoids show a strong potential, particularly in the inhibition of NO. However, a comprehensive evaluation of this compound requires direct experimental investigation to determine its precise IC50 values for the inhibition of various inflammatory mediators and to elucidate its mechanism of action. The experimental protocols outlined in this guide provide a standardized framework for such future investigations, which will be crucial for positioning this compound within the broader landscape of anti-inflammatory natural products.
References
- 1. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apjai-journal.org [apjai-journal.org]
- 3. Resveratrol regulates macrophage recruitment and M1 macrophage polarization and prevents corneal allograft rejection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Insight into the Anti-Inflammatory Effects of the Curcumin Ester Prodrug Curcumin Diglutaric Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Curcumin promotes degradation of inducible nitric oxide synthase and suppresses its enzyme activity in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diterpenoids from Pteris Species: Unveiling their Therapeutic Potential
The genus Pteris, a widespread group of ferns, has emerged as a prolific source of structurally diverse and biologically active diterpenoids. These compounds, primarily belonging to the ent-kaurane, abietane, and pimarane (B1242903) classes, have garnered significant attention from the scientific community for their potential applications in drug discovery, particularly in the fields of oncology and inflammatory diseases. This guide provides a comparative analysis of diterpenoids isolated from various Pteris species, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their exploration of these promising natural products.
Diterpenoid Diversity and Bioactivity Across Pteris Species
Phytochemical investigations into different Pteris species have revealed a rich diversity of diterpenoid constituents, with many exhibiting potent cytotoxic and anti-inflammatory properties. The following tables summarize the key diterpenoids isolated from Pteris ensiformis, Pteris cretica, and Pteris multifida, along with their reported biological activities.
| Table 1: Bioactive Diterpenoids from Pteris ensiformis | ||
| Compound | Diterpenoid Class | Reported Bioactivity (IC50 values) |
| ent-kaurane-6β,16α-diol-3-one | ent-kaurane | Cytotoxic against various cancer cell lines.[1] |
| Known Diterpenoids (unspecified) | ent-kaurane | Some exhibit inhibitory effects on macrophage activation.[2] |
| Compound 8 | Diterpenoid | Inhibitory effect on nitric oxide (NO) production in LPS-stimulated mouse macrophages (IC50 = 8.0 μM).[2] |
| Compound 9 | Diterpenoid | Inhibitory effect on NO production in LPS-stimulated mouse macrophages (IC50 = 9.5 μM).[2] |
| Compound 10 | Diterpenoid | Inhibitory effect on NO production in LPS-stimulated mouse macrophages (IC50 = 5.6 μM). Moderate cytotoxic activity against HCT-116 (IC50 = 3.0 μM), HepG-2 (IC50 = 10.5 μM), and BGC-823 (IC50 = 6.3 μM) cell lines.[2][3] |
| Table 2: Bioactive Diterpenoids from Pteris cretica | ||
| Compound | Diterpenoid Class | Reported Bioactivity (IC50 values) |
| New ent-kaurane diterpenoid (17) | ent-kaurane | Potent activity in decreasing triglycerides.[4] |
| Table 3: Diterpenoids from other Pteris Species | ||
| Species | Diterpenoid Class Mentioned | Notes |
| Pteris multifida | ent-kaurane, ent-atisane, ent-pimarane | These types of diterpenoids are typically present in Pteris species.[5] |
| Pteris semipinnata | Diterpenoids | A method for quantitative analysis of antitumor diterpenoids has been established.[6] |
Experimental Protocols
The isolation and characterization of diterpenoids from Pteris species, along with the evaluation of their biological activities, involve a series of meticulous experimental procedures. Below are generalized methodologies based on published studies.
General Isolation and Purification of Diterpenoids
-
Extraction: The air-dried and powdered whole plants of the Pteris species are typically extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1][2]
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: The fractions showing promising activity are subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and other stationary phases.[7]
-
Purification: Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield pure diterpenoid compounds.[3]
Structural Elucidation
The chemical structures of the isolated diterpenoids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and stereochemistry of the molecule.[1][3]
-
X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis provides the absolute configuration of the molecule.
Cytotoxicity Assays
The cytotoxic activity of the isolated compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG-2, A-549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, MTT solution is added to each well. The resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[8]
Anti-inflammatory Assays (Nitric Oxide Production Inhibition)
The anti-inflammatory potential of diterpenoids is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Mouse macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS.
-
Nitrite (B80452) Measurement: After 24 hours of incubation, the production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits 50% of NO production, is calculated.[2]
Visualizing the Workflow and Biological Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: General workflow for the isolation, identification, and bioactivity screening of diterpenoids from Pteris species.
Caption: Postulated inhibitory mechanism of Pteris diterpenoids on the LPS-induced NF-κB signaling pathway, leading to reduced nitric oxide production.
References
- 1. Cytotoxic diterpenoids from Pteris ensiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrochalcones and Diterpenoids from Pteris ensiformis and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrochalcones and Diterpenoids from Pteris ensiformis and Their Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pterosin Sesquiterpenoids from Pteris cretica as Hypolipidemic Agents via Activating Liver X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Analysis of the diterpenoids in the extract of Pteris semipinnata L by HPLC-APCI-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Diterpenoids from Clerodendrum kiangsiense [mdpi.com]
Unveiling the Molecular Target of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside: A Comparative Guide
For Immediate Release
Fremont, CA – December 5, 2025 – This guide provides a comparative analysis to confirm the molecular target of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, an ent-kaurane diterpenoid with significant potential in metabolic disease research. Drawing upon available experimental data, this document compares its activity with established synthetic ligands, offering researchers, scientists, and drug development professionals a comprehensive overview of its likely mechanism of action.
Recent studies on natural products isolated from the fern Pteris cretica have highlighted the potent hypolipidemic effects of a novel ent-kaurane diterpenoid. This compound, structurally analogous to this compound, demonstrated a significant reduction in triglyceride levels in 3T3-L1 adipocytes, surpassing the activity of the known bioactive compound, berberine. The molecular target for other co-isolated, potently active compounds was identified as the Liver X Receptor (LXR), a key regulator of lipid metabolism and cholesterol homeostasis. This strongly suggests that this compound exerts its metabolic effects through the modulation of LXR.
Comparative Analysis of LXR Modulators
To contextualize the activity of this compound, this guide presents a comparison with two well-characterized synthetic LXR agonists, GW3965 and T0901317. While direct quantitative data for the natural compound's interaction with LXR is still under investigation, its potent biological activity in cellular models of lipid metabolism provides a strong basis for its inclusion as a putative LXR agonist.
| Compound | Type | Molecular Target(s) | Quantitative Data (EC50) |
| This compound | ent-Kaurane Diterpenoid | LXRα / LXRβ (putative) | Potent triglyceride reduction in 3T3-L1 adipocytes |
| GW3965 | Synthetic Agonist | LXRα / LXRβ | LXRα: ~190 nM, LXRβ: ~30 nM[1] |
| T0901317 | Synthetic Agonist | LXRα / LXRβ | LXRα: ~20 nM, LXRβ: ~50 nM[2][3] |
Experimental Protocols
The confirmation of LXR as the molecular target for this compound would involve the following key experiments:
LXRα/β Reporter Gene Assay
This assay determines the ability of a compound to activate the LXRα and LXRβ nuclear receptors.
Principle: HEK293T cells are transiently co-transfected with expression vectors for the human LXRα or LXRβ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. Activation of the LXR by a ligand leads to the expression of luciferase, which is quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are seeded in 96-well plates and co-transfected with the appropriate LXR expression vector and the luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with DMEM containing the test compound (e.g., this compound, GW3965, or T0901317) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: Following a 24-hour incubation with the compounds, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The EC50 values are determined by plotting the fold induction against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Triglyceride Accumulation Assay in 3T3-L1 Adipocytes
This assay assesses the effect of a compound on lipid accumulation in a cellular model of adipogenesis.
Principle: 3T3-L1 preadipocytes are differentiated into mature adipocytes, which accumulate intracellular lipids in the form of triglycerides. The effect of a test compound on this process is quantified by staining the lipid droplets with Oil Red O and measuring the absorbance.
Protocol:
-
Cell Differentiation: 3T3-L1 preadipocytes are grown to confluence in DMEM with 10% calf serum. Differentiation is induced by treating the cells with a cocktail containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin (B600854) for 2 days. The medium is then replaced with DMEM containing 10% FBS and insulin for another 2 days, followed by maintenance in DMEM with 10% FBS.
-
Compound Treatment: Differentiated adipocytes are treated with the test compound at various concentrations for a specified period (e.g., 48 hours).
-
Oil Red O Staining: The cells are washed with phosphate-buffered saline (PBS), fixed with 10% formalin, and stained with Oil Red O solution to visualize the intracellular lipid droplets.
-
Quantification: After washing away the excess stain, the stained lipid droplets are eluted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a spectrophotometer.
-
Data Analysis: The percentage of triglyceride accumulation is calculated relative to a control group, and the dose-dependent effect of the compound is evaluated.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.
Caption: LXR signaling pathway activated by this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Kaurane Glycosides
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of kaurane (B74193) glycosides, such as steviol (B1681142) glycosides, is critical for quality control, formulation development, and regulatory compliance. The cross-validation of analytical methods is a vital process to ensure that different analytical techniques produce comparable and accurate results. This guide provides a comparative overview of commonly employed analytical methods for the quantification of kaurane glycosides, with a focus on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The information presented is synthesized from various validation studies to offer a comprehensive comparison of their performance metrics and methodologies.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for performing analytical method validation, covering parameters like accuracy, precision, specificity, linearity, and range[2][3][4][5]. When an analytical method is transferred between laboratories or when different methods are used to analyze the same sample, a cross-validation process is essential to maintain data integrity and consistency[6][7][8][9][10][11][12].
Quantitative Performance Comparison of Analytical Methods
The choice of an analytical method often depends on the specific requirements of the analysis, such as the need for high sensitivity, speed, or the complexity of the sample matrix. The following tables summarize key performance indicators for HPLC-UV, HPLC-ELSD, and UHPLC-MS/MS methods based on published data for the analysis of various steviol glycosides.
Table 1: Performance Characteristics of HPLC Methods for Kaurane (Steviol) Glycoside Analysis
| Parameter | HPLC-UV[13] | HPLC-UV[14] | HPLC-ELSD[15] |
| Analyte(s) | Rebaudioside A, Stevioside | 5 Steviol Glycosides | Stevioside, Rebaudioside A, Rebaudioside C, Dulcoside A |
| Linearity (R²) | ≥0.99 | Not Specified | >0.997 |
| Accuracy (% Recovery) | 100 ± 10% | Not Specified | 98.48 - 101.04% |
| Precision (%RSD) | ≤6.27% | Not Specified | <2% |
| LOD | 16.62 - 17.54 µg/mL | 0.2 - 0.5 mg/L | Not Specified |
| LOQ | 50.37 - 53.18 µg/mL | 0.7 - 1.5 mg/L | Not Specified |
Table 2: Performance Characteristics of UHPLC-MS/MS Methods for Kaurane (Steviol) Glycoside Analysis
| Parameter | UHPLC-ESI-MS/MS[16] | UHPLC-HR-MS[17] |
| Analyte(s) | 9 Steviol Glycosides | 11 Steviol Glycosides |
| Linearity (R²) | 0.9911 - 0.9999 | Not Specified |
| Accuracy (% Recovery) | 80 - 120% | 95 - 102% |
| Precision (%RSD) | Intra-day: 2.1-4.2%, Inter-day: 3.0-5.1% | Repeatability: 1.5-3.1%, Inter-day: 2.2-3.8% |
| LOD | 0.003 - 0.078 µg/g | Not Specified |
| LOQ | 0.011 - 0.261 µg/g | Not Specified |
Experimental Protocols
Below are representative methodologies for the analysis of kaurane (steviol) glycosides using HPLC and UHPLC-MS/MS, based on published literature.
High-Performance Liquid Chromatography (HPLC-UV) Method[13][18]
-
Instrumentation: High-Performance Liquid Chromatography system with UV detection.
-
Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 10 mmol/L sodium phosphate (B84403) buffer (pH 2.6) in a 32:68 (v/v) ratio[13][18].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Standard solutions of steviol glycosides are prepared at concentrations ranging from 100 to 1000 mg/kg[18]. For validation, stock solutions are diluted to a concentration range of 1–50 mg/kg[18].
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method[16][19]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer with electrospray ionization (ESI).
-
Column: BEH amide column (150 × 2.1 mm, 1.7 µm)[17].
-
Mobile Phase: A gradient elution using 0.05% formic acid in water (A) and 0.05% formic acid in acetonitrile (B)[17].
-
Flow Rate: 0.3 mL/min[17].
-
Column Temperature: 35 °C[17].
-
Sample Temperature: 20 °C[17].
-
Detection: Tandem mass spectrometry with electrospray ionization (ESI)[16].
-
Sample Preparation: Matrix-matched calibration standards are used to account for matrix effects, with a linear concentration range typically from 0.2 mg L−1 to 1.0 mg L−1[16].
Workflow for Cross-Validation of Analytical Methods
The process of cross-validating analytical methods involves a systematic approach to ensure that different techniques yield comparable and reliable results. This workflow is based on principles outlined in regulatory guidelines[7][9][11].
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The cross-validation of analytical methods for kaurane glycosides is essential for ensuring data accuracy and consistency across different analytical platforms. While HPLC-based methods offer robust and reliable quantification, UHPLC-MS/MS methods provide superior sensitivity and specificity, making them particularly suitable for complex matrices and low-level detection[16][19]. The choice of method should be guided by the specific analytical requirements, and a thorough cross-validation should be performed when transferring methods or comparing data from different techniques to ensure the integrity of the results. The successful transfer of an analytical method requires a documented process that qualifies the receiving laboratory to perform the procedure as intended[12].
References
- 1. database.ich.org [database.ich.org]
- 2. google.com [google.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 7. fda.gov [fda.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 10. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 11. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 12. casss.org [casss.org]
- 13. researchgate.net [researchgate.net]
- 14. Validation and determination of steviol glycosides in processed food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 17. air.unimi.it [air.unimi.it]
- 18. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk [mdpi.com]
- 19. mdpi.com [mdpi.com]
in vivo efficacy studies of "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside"
A detailed guide for researchers on the anti-tumor potential of kaurane (B74193) diterpenoids, with a focus on comparative in vivo studies.
This guide provides a comparative analysis of the in vivo efficacy of various kaurane diterpenoids, a class of natural products showing significant promise in oncology research. While specific in vivo efficacy studies for "2,6,16-Kauranetriol 2-O-beta-D-allopyranoside" are not extensively documented in publicly available literature, this guide draws upon data from structurally related kaurane diterpenoids to offer a valuable comparative perspective for researchers in drug development. The following sections detail the in vivo anti-tumor activities of notable kaurane diterpenoids, their experimental protocols, and the signaling pathways they modulate.
Comparative In Vivo Efficacy Data
The anti-tumor effects of several kaurane diterpenoids have been evaluated in various cancer models. The table below summarizes the key quantitative data from these in vivo studies, providing a clear comparison of their potency and experimental conditions.
| Compound | Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition | Control Group | Reference |
| Longikaurin A | Human Hepatocarcinoma (SMMC-7721 xenograft) | Mouse | 6 mg/kg | Significantly suppressed tumor development (p < 0.01), comparable to 5-FU | 5-FU (10 mg/kg) | [1] |
| Effusanin E | Nasopharyngeal Carcinoma (CNE2 xenograft) | Not Specified | 30 mg/kg | Significant reduction of tumor growth (p < 0.05) | DMSO | [1] |
| 8,9-seco-ent-kaurane 6 | Triple-Negative Breast Cancer (TNBC) | Not Specified | Not Specified | Significantly suppressed TNBC tumor growth without causing side effects | Not Specified | [2] |
| 11α, 12α-epoxyleukamenin E (EPLE) | Colorectal Cancer (CRC xenograft) | Not Specified | Not Specified | Impeded tumor reconstitution | Not Specified | [3] |
| 11β-hydroxy-ent-16-kaurene-15-one (Compound 23) | Cisplatin-resistant lung cancer (A549/CDDP xenograft) | Not Specified | Not Specified | Sensitized cisplatin-resistant cancer cells in vivo | Not Specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical research. Below are outlines of typical experimental protocols employed in the in vivo assessment of kaurane diterpenoids.
Xenograft Mouse Model for Human Hepatocarcinoma (Longikaurin A) [1]
-
Cell Line: Human hepatocarcinoma SMMC-7721 cells were used.
-
Animal Model: Male BALB/c nude mice (athymic), typically 4-6 weeks old.
-
Tumor Implantation: SMMC-7721 cells (e.g., 5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reached a palpable size (e.g., 100 mm³), mice were randomized into treatment and control groups. Longikaurin A was administered at a dose of 6 mg/kg (e.g., intraperitoneally) daily or on a specified schedule. The positive control group received 5-Fluorouracil (5-FU) at 10 mg/kg, and the negative control group received the vehicle (e.g., DMSO).
-
Efficacy Evaluation: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2. At the end of the study, mice were euthanized, and tumors were excised and weighed.
-
Statistical Analysis: Tumor growth curves were plotted, and statistical significance between groups was determined using appropriate tests, such as a t-test or ANOVA. A p-value of < 0.05 was considered statistically significant.
In Vivo Study of Effusanin E in Nasopharyngeal Carcinoma [1]
-
Cell Line: Nasopharyngeal carcinoma CNE2 cells.
-
Animal Model: Appropriate immunocompromised mouse strain.
-
Tumor Implantation: CNE2 cells were implanted subcutaneously to establish tumors.
-
Treatment Regimen: Effusanin E was administered at 30 mg/kg. The control group received the vehicle (DMSO).
-
Toxicity Assessment: Animal body weight and general health were monitored for any signs of toxicity.
Signaling Pathways and Mechanisms of Action
Kaurane diterpenoids exert their anti-cancer effects by modulating various cellular signaling pathways. A common target is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Longikaurin A, for instance, has been shown to inhibit this pathway in oral squamous cell carcinoma.[5]
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Longikaurin A, a natural ent-kaurane, suppresses proliferation, invasion and tumorigenicity in oral squamous cell carcinoma cell by via inhibiting PI3K/Akt pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Kaurane Diterpenes: A Comparative Guide for Researchers
Kaurane (B74193) diterpenes, a class of natural products predominantly isolated from plants of the Isodon genus, are emerging as promising candidates for drug discovery due to their diverse and potent biological activities.[1][2][3] This guide provides a comparative overview of their therapeutic potential, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed methodologies.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Kaurane diterpenes exert their anticancer effects through the modulation of several key cellular processes, including the induction of apoptosis, cell cycle arrest, and autophagy, as well as the inhibition of metastasis.[1][3][4]
Comparative Cytotoxicity of Kaurane Diterpenes
The cytotoxic potential of various kaurane diterpenes has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.
| Kaurane Diterpene | Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Oridonin | AGS | Gastric Cancer | 24 | 5.995 ± 0.741 | [1] |
| 48 | 2.627 ± 0.324 | [1] | |||
| 72 | 1.931 ± 0.156 | [1] | |||
| HGC27 | Gastric Cancer | 24 | 14.61 ± 0.600 | [1] | |
| 48 | 9.266 ± 0.409 | [1] | |||
| 72 | 7.412 ± 0.512 | [1] | |||
| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 | [1] | |
| 48 | 11.06 ± 0.400 | [1] | |||
| 72 | 8.809 ± 0.158 | [1] | |||
| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 | [2] | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 | [2] | |
| L929 | Fibrosarcoma | 24 | ~65.8 | [5] | |
| Longikaurin A | SMMC-7721 | Hepatocarcinoma | 48 | ~1.8 | [3] |
| HepG2 | Hepatocarcinoma | 48 | ~2 | [3] | |
| BEL7402 | Hepatocarcinoma | 48 | ~6 | [3] | |
| Huh7 | Hepatocarcinoma | 48 | ~6 | [3] | |
| CNE1 | Nasopharyngeal Carcinoma | 48 | 1.26 | [3] | |
| CNE2 | Nasopharyngeal Carcinoma | 48 | 1.52 | [3] | |
| Glaucocalyxin A | HL-60 | Leukemia | 24 | 6.15 | [3] |
| Focus | Hepatocarcinoma | 48 | 2.70 | [3] | |
| SMMC-7721 | Hepatocarcinoma | 48 | 5.58 | [3] | |
| HepG2 | Hepatocarcinoma | 48 | 8.22 | [3] | |
| MCF-7 | Breast Carcinoma | 72 | 1.00 | [3] | |
| Weisiensin B | BEL-7402 | Hepatoma | 48 | 10.0 | [3] |
| HepG2 | Hepatoma | 48 | 3.24 | [3] | |
| HO-8910 | Ovarian Cancer | 48 | 32 | [3] | |
| SGC-7901 | Gastric Cancer | 48 | 4.34 | [3] | |
| Jungermannenone A | PC3 | Prostate Carcinoma | - | 1.34 | [3] |
| DU145 | Prostate Carcinoma | - | 5.01 | [3] | |
| A549 | Lung Carcinoma | - | 8.64 | [3] | |
| HepG2 | Hepatocarcinoma | - | 5.29 | [3] |
Anticancer Signaling Pathways
Kaurane diterpenes, such as Oridonin, trigger cancer cell death through intricate signaling pathways. A key mechanism is the induction of apoptosis, or programmed cell death, often initiated by the generation of reactive oxygen species (ROS). This leads to the activation of caspase cascades, ultimately resulting in cell demise.
Figure 1. Simplified signaling pathway of kaurane diterpene-induced apoptosis.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Several kaurane diterpenes have demonstrated significant anti-inflammatory properties. Kaurenoic acid, for instance, has been shown to reduce inflammation in various experimental models.
In Vivo Anti-inflammatory and Antipyretic Effects of Kaurenoic Acid
| Activity | Model | Dose | Effect | ED50 | Reference |
| Anti-inflammatory | Egg albumin-induced rat paw edema | 80 mg/kg | 60.26% inhibition | 83.37 ± 0.29 mg/kg | [6] |
| 160 mg/kg | 81% inhibition | [6] | |||
| Antipyretic | Peptone-induced pyresis in rabbits | 10 mg/kg | 0.6 ± 0.2°C decrease in temperature | 23.56 ± 0.9 mg/kg | [6] |
| 20 mg/kg | 1.2 ± 0.4°C decrease in temperature | [6] |
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of kaurane diterpenes are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. By blocking NF-κB activation, these compounds can suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.[7][8]
Figure 2. Inhibition of the NF-κB inflammatory pathway by kaurane diterpenes.
Antimicrobial Activity: A Natural Defense Against Pathogens
Kaurane diterpenes have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria, including oral pathogens and multi-drug resistant strains.
Comparative Antimicrobial Activity of Kaurane Diterpenes
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Kaurane Diterpene | Microorganism | MIC (µg/mL) | Reference |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus sobrinus | 10 | [9] |
| Streptococcus mutans | 10 | [9] | |
| Streptococcus mitis | 10 | [9] | |
| Streptococcus sanguinis | 10 | [9] | |
| Lactobacillus casei | 10 | [9] | |
| Streptococcus salivarius | 100 | [9] | |
| Enterococcus faecalis | 200 | [9] | |
| Sigesbeckin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | [10] |
| Vancomycin-resistant Enterococci (VRE) | 64 | [10] | |
| Compound 5 (from Sigesbeckia orientalis) | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | [10] |
| Vancomycin-resistant Enterococci (VRE) | 64 | [10] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the kaurane diterpene and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.[15]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of the kaurane diterpene for 24 hours.[15]
-
Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the kaurane diterpene in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Figure 3. General experimental workflow for evaluating the bioactivity of kaurane diterpenes.
References
- 1. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kaurenic acid: An in vivo experimental study of its anti-inflammatory and antipyretic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kaurane diterpenes from Isodon japonicus inhibit nitric oxide and prostaglandin E2 production and NF-kappaB activation in LPS-stimulated macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. static.igem.wiki [static.igem.wiki]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. m.youtube.com [m.youtube.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
